Necrosis inhibitor 2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2258671-03-1 |
|---|---|
Fórmula molecular |
C24H25N5O5 |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
oxan-4-yl 7-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C24H25N5O5/c30-22(15-1-2-15)27-20-14-28-13-16(3-4-21(28)26-20)17-11-19-23(25-12-17)33-10-7-29(19)24(31)34-18-5-8-32-9-6-18/h3-4,11-15,18H,1-2,5-10H2,(H,27,30) |
Clave InChI |
CBFVEDWCRMVPSD-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Necrosis Inhibitor 2 (Necrostatin-2): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrosis inhibitor 2, also known as Necrostatin-2 (Nec-2) or Necrostatin-1s (Nec-1s), is a potent and specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4] Its discovery marked a significant advancement in the study of regulated necrosis, or necroptosis, a programmed form of cell death implicated in a variety of pathological conditions, including ischemic injury, neurodegenerative diseases, and inflammatory disorders.[5][6][7] Necrostatin-2 emerged from structure-activity relationship (SAR) studies of its predecessor, Necrostatin-1, as a more stable and specific analogue, devoid of the off-target inhibitory effects on indoleamine 2,3-dioxygenase (IDO).[8][9] This technical guide provides an in-depth overview of the discovery, mechanism of action, and a detailed, plausible synthesis protocol for Necrostatin-2.
Discovery and Development
The development of Necrostatin-2 was driven by the need for a more specific pharmacological tool to dissect the role of RIPK1 in necroptosis. The initial lead compound, Necrostatin-1, while a potent inhibitor of RIPK1-mediated necroptosis, was found to also inhibit IDO, an enzyme involved in tryptophan metabolism and immune regulation.[8][9][10] This off-target activity could confound the interpretation of in vivo studies.
SAR studies on the Necrostatin-1 scaffold revealed that modifications to the hydantoin (B18101) and indole (B1671886) moieties could enhance specificity and stability.[4] Specifically, the introduction of a chlorine atom at the 7-position of the indole ring and methylation at the N-3 position of the hydantoin ring led to the creation of Necrostatin-2 (7-Cl-O-Nec-1).[8][10] This modification sterically hinders the binding to IDO without compromising its inhibitory activity against RIPK1.[10]
Mechanism of Action
Necrostatin-2 exerts its inhibitory effect by targeting the kinase activity of RIPK1, a key upstream regulator of the necroptotic pathway.[1][2][4] Upon activation by stimuli such as tumor necrosis factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation, leading to the recruitment and activation of RIPK3. This forms a functional amyloid-like signaling complex known as the necrosome, which ultimately activates the mixed lineage kinase domain-like pseudokinase (MLKL), the executioner of necroptosis.[5][6]
Necrostatin-2, by binding to the kinase domain of RIPK1, prevents its autophosphorylation and the subsequent formation of the necrosome, thereby blocking the downstream signaling cascade that leads to necroptotic cell death.[1][4]
Quantitative Biological Data
The biological activity of Necrostatin-2 has been characterized in various cellular assays. The following table summarizes key quantitative data.
| Parameter | Cell Line | Assay Conditions | Value | Reference(s) |
| EC50 | FADD-deficient Jurkat T cells | TNF-α induced necroptosis | 50 nM | [11][12] |
| IC50 | Human Jurkat cells | Inhibition of necroptosis | 206 nM | [3] |
| IC50 | In vitro RIPK1 kinase assay | Inhibition of RIPK1 autophosphorylation | 210 nM | [3] |
Signaling Pathway
The following diagram illustrates the necroptosis signaling pathway and the point of inhibition by Necrostatin-2.
Caption: Necroptosis signaling pathway and inhibition by Necrostatin-2.
Experimental Protocols
Synthesis of Necrostatin-2
The synthesis of Necrostatin-2, with the chemical name 5-((7-chloro-1H-indol-3-yl)methyl)-3-methylimidazolidine-2,4-dione, can be achieved through a multi-step process. The following is a detailed, plausible protocol based on established synthetic methodologies for related compounds.
Workflow Diagram
Caption: Synthetic workflow for Necrostatin-2.
Step 1: Synthesis of 7-Chloro-1H-indole-3-carbaldehyde
This step involves the formylation of 7-chloroindole using the Vilsmeier-Haack reaction.[13][14][15][16][17]
-
Materials:
-
7-Chloro-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool DMF to 0 °C.
-
Slowly add POCl₃ dropwise to the DMF with stirring, maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent will occur.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve 7-chloro-1H-indole in DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and stir.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-chloro-1H-indole-3-carbaldehyde as a solid.
-
Step 2: Synthesis of 5-((7-Chloro-1H-indol-3-yl)methylene)-3-methylimidazolidine-2,4-dione
This step involves a Knoevenagel condensation of the aldehyde from Step 1 with 3-methylhydantoin.[18][19]
-
Materials:
-
7-Chloro-1H-indole-3-carbaldehyde
-
3-Methylhydantoin
-
Piperidine (as a catalyst)
-
Ethanol
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask, dissolve 7-chloro-1H-indole-3-carbaldehyde and 3-methylhydantoin in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 5-((7-chloro-1H-indol-3-yl)methylene)-3-methylimidazolidine-2,4-dione.
-
Step 3: Synthesis of Necrostatin-2 (5-((7-Chloro-1H-indol-3-yl)methyl)-3-methylimidazolidine-2,4-dione)
This final step involves the reduction of the exocyclic double bond of the intermediate from Step 2.
-
Materials:
-
5-((7-Chloro-1H-indol-3-yl)methylene)-3-methylimidazolidine-2,4-dione
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the product from Step 2 in methanol or ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to yield the final product, Necrostatin-2.
-
The product can be further purified by recrystallization if necessary.
-
In Vitro Necroptosis Inhibition Assay
This protocol describes a general method to evaluate the necroptosis inhibitory activity of Necrostatin-2 in a cell-based assay.[11]
-
Materials:
-
FADD-deficient Jurkat T cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Human TNF-α
-
Necrostatin-2
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed FADD-deficient Jurkat T cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare a stock solution of Necrostatin-2 in DMSO.
-
Prepare serial dilutions of Necrostatin-2 in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add the diluted Necrostatin-2 or vehicle (DMSO) to the cells and pre-incubate for 1 hour at 37 °C in a 5% CO₂ incubator.
-
Induce necroptosis by adding human TNF-α to a final concentration of 10 ng/mL.
-
Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Assess cell viability using a commercially available reagent according to the manufacturer's instructions.
-
Calculate the EC₅₀ value by plotting the cell viability against the logarithm of the Necrostatin-2 concentration and fitting the data to a dose-response curve.
-
Conclusion
Necrostatin-2 represents a refined and highly specific tool for the investigation of necroptosis and the therapeutic targeting of RIPK1. Its discovery has provided researchers with a valuable pharmacological agent to probe the intricate mechanisms of regulated cell death and its role in human disease. The synthetic pathway outlined in this guide, based on established chemical transformations, offers a comprehensive framework for the laboratory preparation of this important molecule. Further research into the therapeutic potential of Necrostatin-2 and its derivatives is warranted and holds promise for the development of novel treatments for a range of debilitating conditions.
References
- 1. [PDF] Phase-Transfer Catalyzed Alkylation of Hydantoin and 5-Methyl-5-Phenylhydantoin | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of New 5-Substituted Hydantoins and Symmetrical Twin-Drug Type Hydantoin Derivatives [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Necrostatin-1 Against Oxidative Stress–Induced Cell Damage: an Involvement of Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydantoin synthesis [organic-chemistry.org]
- 9. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 16. jk-sci.com [jk-sci.com]
- 17. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 18. Novel substituted (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones and 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones as potent radio-sensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel substituted (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones and 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones as potent radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Necrosulfonamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Necrosulfonamide (B1662192) (NSA) is a potent and selective small-molecule inhibitor of necroptosis, a form of regulated necrotic cell death. It has emerged as a critical tool for studying the molecular mechanisms of this pathway and holds therapeutic potential for diseases where necroptosis is implicated, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury. This guide provides a comprehensive overview of the mechanism of action of necrosulfonamide, detailing its molecular target, the downstream consequences of its inhibitory action, and the experimental methodologies used to elucidate these processes.
The Core Mechanism: Direct Inhibition of MLKL
Necrosulfonamide exerts its inhibitory effect by directly targeting the Mixed Lineage Kinase Domain-like (MLKL) protein, the key executioner of necroptosis.[1][2][3] NSA is a covalent inhibitor, forming a specific and irreversible bond with its target.[4]
Covalent Modification of Cysteine 86
The primary mechanism of NSA action involves the covalent modification of a specific cysteine residue, Cys86, located in the N-terminal four-helix bundle (4HB) domain of human MLKL.[4][5] This interaction is a Michael addition reaction. The species specificity of necrosulfonamide, being active against human MLKL but not murine MLKL, is attributed to the absence of this cysteine residue in the mouse ortholog.[6]
Inhibition of MLKL Oligomerization and Translocation
The covalent binding of NSA to Cys86 sterically hinders the conformational changes required for MLKL activation.[7] Specifically, it prevents the oligomerization of MLKL monomers into functional higher-order structures, a critical step for its cytotoxic activity.[8][9][10] Consequently, the translocation of MLKL from the cytosol to the plasma membrane and other intracellular membranes is blocked.[8][11][12][13][14] This prevents the disruption of membrane integrity, the ultimate step in necroptotic cell death.
Signaling Pathway Context
Necrosulfonamide acts at a late stage in the necroptosis signaling cascade, downstream of the formation of the necrosome, a signaling complex composed of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.
References
- 1. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Plasma membrane translocation of trimerized MLKL protein is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of MLKL membrane translocation as a checkpoint in necroptotic cell death using Monobodies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target: A Technical Guide to Necrosis Inhibitor 2 (Nec-2) Target Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target identification and characterization of Necrosis Inhibitor 2 (Nec-2), a potent and selective small molecule inhibitor of necroptosis. This document details the experimental methodologies, quantitative data, and signaling pathways associated with Nec-2, offering valuable insights for researchers in cell death, inflammation, and drug discovery.
Introduction to this compound (Nec-2)
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, ischemic injury, and neurodegenerative diseases. Unlike apoptosis, necroptosis is a caspase-independent pathway. Necrostatin-2 (Nec-2) has emerged as a key chemical probe for studying necroptosis, demonstrating improved potency and selectivity over its predecessor, Necrostatin-1. Understanding the direct molecular target of Nec-2 is paramount for its effective use in research and for the development of novel therapeutics targeting necroptotic cell death.
The Primary Target of Nec-2: RIPK2
The principal molecular target of this compound has been identified as Receptor-Interacting Protein Kinase 2 (RIPK2) . Nec-2 exerts its inhibitory effect by binding to the ATP-binding pocket of RIPK2, thereby preventing its kinase activity.[1][2] This inhibition blocks the downstream signaling cascade that leads to necroptotic cell death.[1][2]
Quantitative Data: Potency and Selectivity
Nec-2 exhibits potent inhibition of RIPK2 and the necroptotic pathway in various assays. The following table summarizes the key quantitative data for Nec-2.
| Assay Type | Target/Process | Cell Line/System | Parameter | Value | Reference |
| Cellular Necroptosis Assay | Inhibition of Necroptosis | FADD-deficient Jurkat T cells (TNF-α-induced) | EC50 | 50 nM | [3][4] |
| Cellular Necroptosis Assay | Inhibition of Necroptosis | FADD-deficient Jurkat T cells (TNF-α-induced) | EC50 | 0.21 ± 0.2 µM | [3] |
| In Vitro Activity | RIPK2 Kinase Inhibition | Biochemical Assay | IC50 | Nanomolar range | [1][5][6] |
Note: While Nec-2 is reported to have improved kinase selectivity compared to Necrostatin-1, comprehensive public data on its screening against a wide kinase panel is limited.
Experimental Protocols for Target Identification and Validation
The identification and validation of RIPK2 as the target of Nec-2 involve a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Affinity-Based Target Identification
Affinity chromatography is a powerful technique to identify the direct binding partners of a small molecule from a complex protein mixture.
Protocol:
-
Probe Synthesis: Synthesize a derivative of Nec-2 that incorporates a linker and a biotin (B1667282) affinity tag. The attachment point for the linker should be at a position on the Nec-2 molecule that does not interfere with its binding to the target protein.
-
Immobilization: Incubate the biotinylated Nec-2 probe with streptavidin-coated agarose (B213101) beads to immobilize the probe.
-
Protein Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a human monocytic cell line) under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Pull-down: Incubate the immobilized Nec-2 probe with the cell lysate. The target protein (RIPK2) will bind to the Nec-2 on the beads.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by competing with an excess of free, unmodified Nec-2, or by using a denaturing elution buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining. Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).
Affinity chromatography workflow for Nec-2 target identification.
In Vitro RIPK2 Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of RIPK2 by quantifying the amount of ADP produced.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant human RIPK2 enzyme in the kinase buffer.
-
Prepare a substrate/ATP mix containing a suitable RIPK2 substrate (e.g., myelin basic protein) and ATP at a concentration close to the Km for RIPK2.
-
Prepare serial dilutions of Nec-2 in DMSO and then in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted Nec-2 or DMSO (vehicle control).
-
Add the diluted RIPK2 enzyme to each well.
-
Initiate the reaction by adding the substrate/ATP mix.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. This involves two steps:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of RIPK2 activity for each Nec-2 concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the Nec-2 concentration and fitting the data to a dose-response curve.
-
Workflow for determining the in vitro inhibitory activity of Nec-2.
Cell-Based Necroptosis Assay
This assay validates the inhibitory effect of Nec-2 on necroptosis in a cellular context.
Protocol:
-
Cell Culture: Culture FADD-deficient Jurkat T cells in appropriate media. These cells are deficient in a key apoptotic protein and are therefore sensitized to undergo necroptosis.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with serial dilutions of Nec-2 or DMSO (vehicle control) for a short pre-incubation period (e.g., 30-60 minutes).
-
Necroptosis Induction: Induce necroptosis by adding human TNF-α to the cell culture.
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours).
-
Cell Viability Measurement: Assess cell viability using a suitable method, such as an ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Measure the signal (e.g., luminescence) from each well.
-
Normalize the data to the vehicle-treated control.
-
Calculate the percent inhibition of cell death for each Nec-2 concentration.
-
Determine the EC50 value by plotting the percent viability against the logarithm of the Nec-2 concentration.
-
Signaling Pathway of Necroptosis and the Role of Nec-2
Nec-2 inhibits a specific step in the TNF-α-induced necroptosis pathway. The following diagram illustrates this pathway and the point of intervention by Nec-2.
Nec-2 inhibits RIPK2, a key kinase in the necroptotic cascade.
Conclusion
This compound is a valuable tool for the study of necroptosis, with its primary target identified as RIPK2. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to effectively utilize Nec-2 in their investigations of this important cell death pathway. The high potency and improved selectivity of Nec-2 make it a superior chemical probe for dissecting the molecular mechanisms of necroptosis and for exploring the therapeutic potential of targeting RIPK2 in various diseases.
References
- 1. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 2. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Necrosis Inhibitor 2 (Nec-2) Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemic injury.[1][2][3][4] Unlike apoptosis, which is a non-inflammatory "cellular suicide," necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[3] The signaling cascade governing necroptosis is complex, involving a series of protein kinases. A key player in this pathway is Receptor-Interacting Protein Kinase 2 (RIPK2), which has emerged as a promising therapeutic target. Necrostatin-2 (Nec-2) is a potent and selective small-molecule inhibitor of RIPK2, making it an invaluable tool for studying necroptosis and a potential lead compound for drug development.[5][6][7] This guide provides a comprehensive overview of the Nec-2 signaling pathway, its mechanism of action, and detailed experimental protocols for its investigation.
The Necroptosis Signaling Pathway and the Role of RIPK2
Necroptosis can be initiated by various stimuli, most notably by the binding of tumor necrosis factor-alpha (TNF-α) to its receptor, TNFR1.[8] Under conditions where apoptosis is inhibited (e.g., through the inhibition of caspases), the signaling pathway shifts towards necroptosis. This canonical pathway involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3][8]
While the RIPK1-RIPK3-MLKL axis is central to necroptosis, RIPK2 has also been identified as a crucial mediator in specific contexts.[5][6][9] Necrostatin-2 selectively targets and inhibits the kinase activity of RIPK2.[5][6][7][9] It is important to distinguish Nec-2 from other necrostatins, such as Necrostatin-1, which primarily inhibits RIPK1.[10] Some literature incorrectly associates Nec-2 with RIPK1 inhibition; however, current evidence strongly supports its role as a RIPK2 inhibitor.
Mechanism of Action of Necrostatin-2
Necrostatin-2 functions by binding to the ATP-binding pocket of RIPK2, thereby preventing its autophosphorylation and subsequent activation.[9] This inhibition of RIPK2 disrupts the downstream signaling cascade that would otherwise lead to necroptotic cell death. The precise downstream effectors of RIPK2 in the context of necroptosis are still under active investigation, but it is understood that its inhibition by Nec-2 effectively halts the progression of this inflammatory cell death pathway.
Quantitative Data on Necrostatin-2
The potency and selectivity of Necrostatin-2 have been characterized in various studies. The following tables summarize the available quantitative data.
| Compound | Target | Assay Type | IC50 / EC50 | Cell Line | Inducer |
| Necrostatin-2 | RIPK2 | Kinase Assay | Nanomolar range (specific value not consistently reported) | - | - |
| Necrostatin-2 | Necroptosis | Cell Viability | 50 nM | FADD-deficient Jurkat T cells | TNF-α |
| Necrostatin-2 | Necroptosis | Cell Viability | 100-500 nM (typical range) | L929, HT-29 | TNF-α + zVAD-fmk |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific experimental conditions.
Signaling Pathway Diagrams
The following diagrams illustrate the necroptosis signaling pathway and the point of intervention by Necrostatin-2.
References
- 1. as-605240.com [as-605240.com]
- 2. traf2.com [traf2.com]
- 3. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The Role of Necroptosis: Biological Relevance and Its Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. appliedcytometry.com [appliedcytometry.com]
- 10. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Necrosulfonamide in Necroptosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Necroptosis is a regulated form of necrosis, implicated in the pathophysiology of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injuries. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway, making it a crucial area of study, particularly in contexts where apoptotic pathways are inhibited. The execution of necroptosis is orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the terminal effector protein, Mixed Lineage Kinase Domain-like (MLKL). Necrosulfonamide (B1662192) (NSA), also known as Nec-2, has emerged as a potent and specific small-molecule inhibitor of necroptosis. This technical guide provides an in-depth overview of the mechanism of action of Necrosulfonamide, its role in the necroptosis signaling pathway, quantitative data on its efficacy, and detailed protocols for key experiments used to study its effects.
Mechanism of Action of Necrosulfonamide
Necrosulfonamide was identified through high-throughput screening as a potent inhibitor of necroptosis induced by tumor necrosis factor-alpha (TNF-α) in the presence of a pan-caspase inhibitor.[1] Subsequent studies revealed that its primary molecular target is MLKL, the final executioner protein in the necroptosis pathway.[1]
The mechanism of NSA's inhibitory action is highly specific. It acts as a covalent inhibitor of human MLKL by forming a bond with Cysteine 86 (Cys86), a residue located in the N-terminal four-helix bundle domain of the protein. This interaction is species-specific; the equivalent residue in murine MLKL is a tryptophan, rendering mouse MLKL insensitive to NSA.
Crucially, Necrosulfonamide does not prevent the initial activation steps of the necroptosis cascade. It does not inhibit the kinase activity of RIPK1 or the formation of the necrosome, a signaling complex comprising RIPK1 and RIPK3. Furthermore, it does not block the RIPK3-mediated phosphorylation of MLKL, which is a critical step for MLKL activation. Instead, NSA acts downstream of MLKL phosphorylation. By binding to the N-terminal domain, Necrosulfonamide allosterically inhibits the subsequent conformational changes required for MLKL to oligomerize. This blockade of oligomerization is the key to its function, as the formation of MLKL oligomers is essential for their translocation to and disruption of the plasma membrane, the ultimate event leading to cell lysis in necroptosis.
The Necroptosis Signaling Pathway and the Point of Intervention of Necrosulfonamide
The canonical necroptosis pathway is initiated by stimuli such as TNF-α binding to its receptor, TNFR1. In the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome. Within this complex, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to their activation. Activated RIPK3 then phosphorylates the pseudokinase domain of MLKL.
This phosphorylation event induces a conformational change in MLKL, liberating its N-terminal four-helix bundle domain. The liberated N-terminal domains of multiple MLKL molecules then oligomerize, forming pore-like structures. These MLKL oligomers translocate to the plasma membrane and other intracellular membranes, where they disrupt membrane integrity, leading to cell swelling and lysis.
Necrosulfonamide intervenes at a critical step in this pathway. As illustrated in the diagram below, it acts after the phosphorylation of MLKL by RIPK3 but before the formation of functional MLKL oligomers.
Quantitative Data on Necrosulfonamide Efficacy
The potency of Necrosulfonamide has been evaluated in various human cell lines susceptible to necroptosis. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy. While specific IC50 values can vary depending on the cell line and experimental conditions, a general high potency is consistently observed.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | < 0.2 µM | General | [2] |
| Effective Concentration | 1 µM | HT-29 | [3] |
| Effective Concentration | 10 µM | IEC-6 | [3] |
| Effective Concentration | 20 µM | MDA-MB-231, Hs 578T | [3] |
| Effective Concentration | 0.1 - 1 µM | Primary & Human Astrocytes | [4] |
Key Experimental Methodologies
The following sections provide detailed protocols for key experiments used to characterize the inhibitory effects of Necrosulfonamide on necroptosis.
Cell Viability Assay
This assay is fundamental to determining the cytoprotective effect of Necrosulfonamide against necroptotic stimuli. The MTS assay, which measures mitochondrial metabolic activity, is a common method.
Detailed Protocol:
-
Cell Plating: Seed cells (e.g., HT-29) in a 96-well plate at a density of 3 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of Necrosulfonamide or a vehicle control (DMSO) for 1-2 hours.
-
Induction of Necroptosis: Add necroptotic stimuli to the appropriate wells. A common combination for HT-29 cells is TNF-α (T), a Smac mimetic (S), and the pan-caspase inhibitor z-VAD-fmk (Z).
-
Incubation: Incubate the plate for a predetermined time (e.g., 8, 12, or 24 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution).
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by normalizing the absorbance of treated wells to that of untreated control wells.
Immunoprecipitation and Western Blotting
This technique is used to assess the phosphorylation status of key necroptosis proteins (RIPK1, RIPK3, MLKL) and to determine if Necrosulfonamide affects the formation of the necrosome complex.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells as described in the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Immunoprecipitation (for necrosome analysis): a. Incubate a portion of the cell lysate with an antibody against a necrosome component (e.g., anti-RIPK3) overnight at 4°C. b. Add protein A/G-agarose beads to capture the antibody-protein complexes. c. Wash the beads several times to remove non-specific binding, and then elute the bound proteins.
-
SDS-PAGE: Separate the protein lysates or immunoprecipitated samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of MLKL, RIPK1, and RIPK3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A key expected result is that Necrosulfonamide will not inhibit the phosphorylation of MLKL (p-MLKL) but will prevent downstream events.
MLKL Oligomerization Assay
This assay directly visualizes the effect of Necrosulfonamide on the formation of MLKL oligomers, which is its primary mechanism of inhibition. This is typically achieved by non-reducing SDS-PAGE.
Detailed Protocol:
-
Sample Preparation: Treat and lyse cells as previously described.
-
Non-Reducing Sample Buffer: Add a non-reducing Laemmli sample buffer (lacking reducing agents like β-mercaptoethanol or DTT) to the cell lysates. Do not boil the samples, as this can disrupt non-covalent oligomers.
-
Non-Reducing SDS-PAGE: Run the samples on an SDS-polyacrylamide gel. The absence of reducing agents will preserve disulfide-linked and other stable oligomeric forms of MLKL.
-
Western Blotting: Transfer the proteins to a PVDF membrane and perform western blotting as described above, using an antibody specific for MLKL.
-
Analysis: In necroptosis-induced samples, a ladder of bands corresponding to MLKL monomers, dimers, trimers, and higher-order oligomers will be visible. In samples treated with Necrosulfonamide, the formation of these higher-order oligomers will be significantly reduced or absent.
Conclusion
Necrosulfonamide is a valuable tool for studying the molecular mechanisms of necroptosis and holds potential as a therapeutic agent in diseases driven by this form of cell death. Its highly specific mechanism of action—covalently binding to human MLKL to inhibit its oligomerization without affecting upstream signaling events—makes it a precise probe for dissecting the terminal stages of the necroptotic pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the role of necroptosis in their models of interest and to evaluate the efficacy of Necrosulfonamide and other potential inhibitors. Further research into the therapeutic applications of MLKL inhibitors is a promising avenue for the development of novel treatments for a range of inflammatory and degenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. en.longevitywiki.org [en.longevitywiki.org]
- 3. selleckchem.com [selleckchem.com]
- 4. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
Necrosulfonamide and MLKL: A Technical Guide to a Key Necroptosis Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. A key executioner of this pathway is the Mixed Lineage Kinase Domain-Like (MLKL) protein. The discovery of necrosulfonamide (B1662192) (NSA), a potent and selective small molecule inhibitor of MLKL, has been instrumental in elucidating the molecular mechanisms of necroptosis and has opened new avenues for therapeutic intervention. This technical guide provides an in-depth overview of the interaction between necrosulfonamide and MLKL, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to Necroptosis and the Role of MLKL
Necroptosis is a programmed form of cell death characterized by plasma membrane rupture and the release of intracellular contents, leading to a pro-inflammatory response.[1][2] This pathway is activated in response to various stimuli, such as tumor necrosis factor-alpha (TNF-α), particularly when caspase-8, a key mediator of apoptosis, is inhibited.[3] The core signaling cascade involves the sequential activation of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and RIPK3, which form a complex known as the necrosome.[4][5] RIPK3 then phosphorylates MLKL, the terminal effector of the necroptosis pathway.[4][6]
Upon phosphorylation by RIPK3, MLKL undergoes a conformational change, leading to its oligomerization and translocation from the cytoplasm to the plasma membrane.[4][7][8] These MLKL oligomers are believed to directly disrupt membrane integrity, leading to cell lysis.[7][8] Given its crucial role as the executioner of necroptosis, MLKL has emerged as a prime target for therapeutic intervention in diseases driven by this cell death pathway.
Necrosulfonamide: A Specific Inhibitor of MLKL
Necrosulfonamide (NSA) was identified through high-throughput screening as a potent inhibitor of necroptosis.[9] Subsequent studies revealed that NSA selectively targets human MLKL to exert its inhibitory effects.[1][9]
Mechanism of Action
Necrosulfonamide acts as an irreversible inhibitor of human MLKL by forming a covalent bond with a specific cysteine residue.[10]
-
Covalent Binding: NSA specifically targets Cysteine 86 (Cys86) located in the N-terminal four-helix bundle domain of human MLKL.[1][4][10] This covalent modification is a Michael addition reaction.[10]
-
Inhibition of Oligomerization: The binding of NSA to Cys86 prevents the conformational changes necessary for MLKL to form functional oligomers.[1][11] This blockade of oligomerization is a critical step in inhibiting necroptosis.
-
Prevention of Membrane Translocation: By inhibiting oligomerization, NSA consequently prevents the translocation of MLKL to the plasma membrane and other intracellular membranes.[6][8]
It is important to note that NSA's inhibitory activity is specific to human MLKL, as the target Cys86 residue is not conserved in murine MLKL.[8] This species specificity is a crucial consideration for in vivo studies.
Quantitative Data: Necrosulfonamide-MLKL Interaction
The potency of necrosulfonamide in inhibiting necroptosis has been quantified in various cellular assays. While direct binding affinity data (e.g., KD) is not extensively reported in the public domain, the half-maximal inhibitory concentration (IC50) values from cell-based assays provide a reliable measure of its functional efficacy.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 | < 0.2 µM | - | Necroptosis Inhibition | [3] |
| IC50 | 0.2 µM | - | Necroptosis Inhibition | [12] |
| IC50 (vs. RIPK1) | 83 nM | Enzymatic Assay | In vitro kinase assay | [13] |
| IC50 (vs. RIPK3) | 13 nM | Enzymatic Assay | In vitro kinase assay | [13] |
Note: While some studies show NSA can inhibit RIPK1 and RIPK3 in enzymatic assays, its primary and most well-established mechanism of action in cells is the direct and covalent inhibition of MLKL.
Signaling Pathway and Experimental Workflow Visualizations
Necroptosis Signaling Pathway and Inhibition by Necrosulfonamide
Caption: Necroptosis signaling cascade and the inhibitory action of Necrosulfonamide on MLKL oligomerization.
Experimental Workflow: Co-Immunoprecipitation to Assess RIPK3-MLKL Interaction
Caption: A typical workflow for a Co-Immunoprecipitation (Co-IP) experiment to study the RIPK3-MLKL interaction.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to study the necrosulfonamide-MLKL interaction. Researchers should optimize these protocols for their specific cell lines and reagents.
Cell-Based Necroptosis Inhibition Assay
This assay is used to determine the IC50 of necrosulfonamide.
Materials:
-
Human cell line susceptible to necroptosis (e.g., HT-29, U937)
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-fmk)
-
Necrosulfonamide (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo®, propidium (B1200493) iodide)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of necrosulfonamide in cell culture medium.
-
Pre-treat the cells with the necrosulfonamide dilutions or vehicle control (DMSO) for 1 hour.
-
Induce necroptosis by adding the combination of TNF-α (e.g., 10-100 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).
-
Incubate for a time determined to be optimal for necroptosis induction (e.g., 8-24 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell death inhibition for each necrosulfonamide concentration relative to the vehicle-treated, necroptosis-induced control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the necrosulfonamide concentration and fitting the data to a four-parameter logistic curve.
Co-Immunoprecipitation (Co-IP) for RIPK3-MLKL Interaction
This protocol assesses the effect of necrosulfonamide on the formation of the necrosome.
Materials:
-
Cell line expressing endogenous or tagged RIPK3 and MLKL
-
Necroptosis-inducing agents
-
Necrosulfonamide
-
Co-IP lysis buffer (non-denaturing, e.g., containing 1% Triton X-100 or NP-40)
-
Protease and phosphatase inhibitor cocktails
-
Anti-RIPK3 antibody for immunoprecipitation
-
Anti-MLKL antibody for Western blotting
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Non-specific IgG (for control)
Protocol:
-
Treat cells with necroptosis-inducing agents with or without necrosulfonamide for the desired time.
-
Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clear the lysate by incubating with non-specific IgG and Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-RIPK3 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing with anti-MLKL and anti-RIPK3 antibodies. A reduced MLKL band in the necrosulfonamide-treated sample indicates inhibition of the RIPK3-MLKL interaction.[7][14][15]
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to demonstrate direct target engagement of necrosulfonamide with MLKL in a cellular context.
Materials:
-
Cells expressing MLKL
-
Necrosulfonamide
-
PBS
-
Liquid nitrogen and heating block or thermal cycler
-
Lysis buffer with protease inhibitors
Protocol:
-
Treat intact cells with necrosulfonamide or vehicle control.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing (e.g., using liquid nitrogen).
-
Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Analyze the soluble fractions by Western blotting for MLKL.
-
The binding of necrosulfonamide is expected to increase the thermal stability of MLKL, resulting in more soluble MLKL protein at higher temperatures compared to the vehicle control.
Conclusion and Future Directions
Necrosulfonamide has proven to be an invaluable chemical probe for dissecting the necroptotic pathway and validating MLKL as a key therapeutic target. Its specific covalent interaction with Cys86 of human MLKL provides a clear mechanism for its potent inhibition of necroptosis. The experimental protocols and data presented in this guide offer a framework for researchers to investigate this interaction further and to explore the therapeutic potential of MLKL inhibition in a variety of disease models.
Future research may focus on the development of second-generation MLKL inhibitors with improved pharmacokinetic properties and the potential for clinical translation. Furthermore, a deeper understanding of the structural changes in MLKL induced by necrosulfonamide binding could inform the design of novel allosteric inhibitors. The continued study of the necrosulfonamide-MLKL interaction will undoubtedly yield further insights into the complex regulation of programmed cell death and its role in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. en.longevitywiki.org [en.longevitywiki.org]
- 4. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reconstitution of Human Necrosome Interactions in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]
- 8. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear RIPK3 and MLKL contribute to cytosolic necrosome formation and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MLKL Inhibitor, Necrosulfonamide [otavachemicals.com]
- 13. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Necrosulfonamide | Necroptosis Inhibitor | MLKL Inhibitor | TargetMol [targetmol.com]
- 15. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PubMed [pubmed.ncbi.nlm.nih.gov]
Necrosulfonamide: A Technical Guide to its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necrosulfonamide (B1662192) (NSA) has emerged as a critical chemical tool and potential therapeutic lead compound for its potent and specific inhibition of necroptosis, a form of regulated necrotic cell death. This technical guide provides an in-depth overview of the chemical and physical properties of Necrosulfonamide, its mechanism of action targeting the Mixed Lineage Kinase Domain-Like (MLKL) protein, and detailed protocols for its application in experimental settings. This document is intended to serve as a comprehensive resource for researchers in the fields of cell death, inflammation, and drug discovery.
Chemical and Physical Properties
Necrosulfonamide is a synthetic small molecule belonging to the sulfonamide class of compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-N-[4-[[(3-Methoxy-2-pyrazinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide | [1] |
| Synonyms | NSA, (E)-Necrosulfonamide | [2] |
| CAS Number | 1360614-48-7 | [3] |
| Molecular Formula | C₁₈H₁₅N₅O₆S₂ | [3] |
| Molecular Weight | 461.47 g/mol | [3] |
| Appearance | Lyophilized powder | [3] |
| Purity | >98% | [3] |
| Solubility | Soluble in DMSO at 10 mg/mL[3], up to 20 mM in DMSO, and 92 mg/mL in fresh DMSO.[2] Moisture-absorbing DMSO can reduce solubility.[2] | [2][3] |
| Storage and Stability | Store lyophilized powder at -20°C for up to 24 months.[3] Once in solution (DMSO), store at -20°C and use within 3 months.[3] Aliquot to avoid multiple freeze-thaw cycles.[3] | [3] |
Mechanism of Action
Necrosulfonamide is a potent and selective inhibitor of necroptosis.[3][4] Its primary mechanism of action involves the direct and covalent modification of the Mixed Lineage Kinase Domain-Like (MLKL) protein, the most downstream effector of the necroptosis pathway.
Inhibition of MLKL and Necroptosis
Necroptosis is a regulated form of necrosis initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α), in the presence of caspase inhibitors.[5] This signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex known as the necrosome. Activated RIPK3 then phosphorylates MLKL.
Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane.[6] These MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of cellular contents.
Necrosulfonamide specifically targets a cysteine residue (Cys86) within the N-terminal domain of human MLKL.[2] Through a Michael addition reaction, NSA forms a covalent bond with this cysteine, which is crucial for the oligomerization of MLKL. By preventing MLKL oligomerization, Necrosulfonamide effectively blocks the final execution step of necroptosis.[7] It is important to note that NSA does not inhibit the upstream phosphorylation of MLKL by RIPK3.[8]
The specificity of Necrosulfonamide for human MLKL is attributed to the presence of Cys86. In murine MLKL, this residue is replaced by a tryptophan, rendering the mouse protein insensitive to NSA.[2]
Inhibition of Pyroptosis
In addition to its role in necroptosis, Necrosulfonamide has been shown to inhibit pyroptosis, another form of programmed cell death. NSA directly targets and inhibits Gasdermin D (GSDMD), a key effector protein in the pyroptotic pathway.[9] This dual inhibitory activity makes Necrosulfonamide a valuable tool for dissecting the roles of both necroptosis and pyroptosis in various pathological conditions.
Signaling Pathways
The following diagrams illustrate the necroptosis signaling pathway and the point of inhibition by Necrosulfonamide, as well as a simplified experimental workflow for studying its effects.
References
- 1. Necrosulfonamide | Necroptosis | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]
- 4. en.longevitywiki.org [en.longevitywiki.org]
- 5. benchchem.com [benchchem.com]
- 6. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Structural analogs of Necrosis inhibitor 2
An In-depth Technical Guide to the Structural Analogs of Necrosis Inhibitor 2
Introduction
Necroptosis, a form of regulated necrotic cell death, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, tissue injury, and diseases resistant to apoptosis.[1][2] Unlike apoptosis, which is immunologically silent, necroptosis results in the release of cellular contents, thereby amplifying inflammatory responses.[1][2] Central to the necroptosis signaling cascade are the receptor-interacting protein kinases (RIPKs). While Necrostatin-1 (Nec-1) is a well-known inhibitor of RIPK1, Necrostatin-2 (Nec-2) has been identified as a structural analog with distinct properties and a different primary target.[1][2]
Nec-2, with the chemical structure (5R)-5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione, is a potent small molecule inhibitor that selectively targets RIPK2 kinase activity.[1][2] It offers improved pharmacological properties compared to its predecessors, providing researchers with a highly specific tool to dissect necroptotic pathways.[1] This technical guide provides a comprehensive overview of Nec-2 and its analogs, focusing on the underlying signaling pathways, quantitative data on their inhibitory activities, and detailed experimental protocols for their evaluation.
The Necroptosis Signaling Pathway
Necroptosis is typically initiated by the engagement of death receptors, such as the TNF receptor (TNFR1), under conditions where caspase-8-mediated apoptosis is inhibited.[2][3] This leads to the formation of a signaling complex known as the necrosome, which is composed of RIPK1 and RIPK3.[4] RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the mixed lineage kinase domain-like protein (MLKL), the ultimate effector of necroptosis.[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell lysis.[5] Inhibitors can target different nodes in this pathway; for example, Nec-1 targets RIPK1, while other compounds like GSK'872 target RIPK3.[6]
Caption: The core necroptosis signaling cascade initiated by TNF-α.
Structural Analogs and Their Inhibitory Profile
While Nec-1 was the first-in-class inhibitor targeting RIPK1, subsequent research has led to the development of analogs with improved specificity and potency. Nec-2 is a notable example, demonstrating enhanced selectivity for RIPK2, a kinase also implicated in inflammatory signaling pathways.[1][2] Another important analog is Necrostatin-1s (7-Cl-O-Nec-1), which is a more stable and specific inhibitor of RIPK1.[7] The inactive analog, Nec-1i, is often used as a negative control in experiments, though it can retain some activity at higher concentrations.[7][8]
Quantitative Data on Necroptosis Inhibitors
The efficacy of necroptosis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values represent the concentration of the inhibitor required to reduce a specific biological activity by 50%.
| Compound | Target Kinase | IC50 / EC50 | Assay Type | Reference |
| Necrostatin-2 (Nec-2) | RIPK2 | Nanomolar range | Kinase Assay | [1][2][9] |
| Necrostatin-1 (Nec-1) | RIPK1 | ~180-490 nM | Kinase/Cell Assay | [7][8] |
| Necrostatin-1s (Nec-1s) | RIPK1 | 50 nM (EC50) | Cell Assay | [8] |
| Necrostatin-1i (Nec-1i) | RIPK1 (inactive) | > 10 µM (EC50) | Cell Assay | [8] |
| GSK'872 | RIPK3 | ~6.5-130 nM | Kinase/Cell Assay | [10] |
| Zharp-99 | RIPK3 | ~150-1200 nM | Cell Assay | [10] |
Note: IC50 values can vary significantly based on the specific assay conditions, cell type, and substrate concentrations.[11][12]
Key Experimental Methodologies
Evaluating the efficacy of Nec-2 and its analogs requires robust and reproducible experimental protocols. Below are methodologies for two key experiments: an in-vitro necroptosis inhibition assay and a Western blot analysis to probe the signaling pathway.
Protocol 1: In Vitro Necroptosis Inhibition Assay
This protocol assesses the ability of a compound to protect cells from induced necroptosis using a cell viability assay.
Caption: General workflow for an in vitro necroptosis inhibition assay.
Detailed Steps:
-
Cell Culture: Plate a cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells) in a 96-well plate and allow them to adhere for 24 hours.[13][14]
-
Compound Preparation: Prepare a stock solution of the Nec-2 analog in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).[9][14]
-
Pre-treatment: Remove the existing medium and add the medium containing different concentrations of the test compound or vehicle control (DMSO). Incubate the plate for 1-2 hours.[13][14]
-
Necroptosis Induction: Add the necroptosis-inducing cocktail to the wells. A common combination is TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 1 µM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM) to ensure the cell death proceeds via necroptosis.[3][13]
-
Incubation: Incubate the cells for a predetermined time, typically ranging from 4 to 24 hours, depending on the cell line.[13]
-
Cell Viability Measurement: Measure cell viability using a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). Follow the manufacturer's instructions to add the reagent and measure the signal (luminescence) with a plate reader.[14]
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the cell viability against the compound concentration to determine the EC50 value.[14]
Protocol 2: Western Blot for Necroptosis Pathway Markers
This protocol is used to detect the phosphorylation status of key necroptosis proteins (RIPK1, RIPK3, MLKL) to confirm the mechanism of action of the inhibitor.
Detailed Steps:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with the Nec-2 analog and induce necroptosis as described in Protocol 1.[13]
-
Cell Lysis:
-
Place culture plates on ice and wash cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[3][13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[13]
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[13][14]
-
Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated and total RIPK1, RIPK3, and MLKL. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Apply an enhanced chemiluminescent (ECL) substrate to the membrane and capture the signal using a digital imaging system.[14] The reduction in the signal for phosphorylated proteins in the inhibitor-treated samples indicates successful target engagement.
Conclusion and Future Outlook
Necrostatin-2 and its related analogs are invaluable tools for studying the complex signaling pathways of necroptosis. Their enhanced specificity and potency allow for precise dissection of the roles of different kinases, like RIPK2, in inflammation and cell death.[1][9] The methodologies outlined in this guide provide a framework for researchers to reliably assess the activity of these compounds. As our understanding of necroptosis continues to expand, these inhibitors will be crucial in exploring the therapeutic potential of targeting this pathway in a wide range of human diseases, from ischemic injury and neurodegeneration to inflammatory disorders.[2]
References
- 1. traf2.com [traf2.com]
- 2. traf2.com [traf2.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. traf2.com [traf2.com]
- 10. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Necrosis Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Necrosis Inhibitor 2 (Nec-2), a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death.[1][2][3] The following protocols describe cellular and biochemical assays to characterize the efficacy and potency of Nec-2.
Introduction
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is implicated in the pathophysiology of various diseases, including inflammatory and neurodegenerative disorders.[4] This signaling pathway is critically dependent on the kinase activity of RIPK1 and RIPK3, as well as the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[5][6] this compound (Nec-2), an analog of Necrostatin-1, is a valuable chemical probe for studying the role of necroptosis in disease models.[1][7] It effectively inhibits necroptosis with an EC50 of 50 nM in FADD-deficient Jurkat T cells stimulated with TNF-α.[1][2][8]
Necroptosis Signaling Pathway
The diagram below illustrates the core necroptosis signaling pathway initiated by TNF-α and the point of inhibition by this compound.
Caption: Necroptosis signaling cascade and Nec-2's point of intervention.
Quantitative Data Summary
The following table summarizes the reported potency of this compound and other relevant inhibitors in various in vitro assays.
| Compound | Assay Type | Cell Line/Enzyme | Inducer(s) | Potency (EC50/IC50) | Reference(s) |
| This compound | Cellular Necroptosis | FADD-deficient Jurkat T | TNF-α | 50 nM | [1][2][8] |
| This compound | Cellular Necroptosis | FADD-deficient Jurkat T | TNF-α | 0.21 ± 0.2 µM | [2] |
| This compound | Cellular Necroptosis | L929 | TNF-α | 30 µM (complete protection) | [2] |
| This compound | Cellular Necroptosis | L929 | zVAD.fmk | (effective inhibition) | [2] |
| Ripk1-IN-16 | Cellular Necroptosis | HT-29 | TNF-α, Smac mimetic, z-VAD-fmk | Not specified | [4] |
| GSK2982772 | Biochemical Kinase | Human RIPK1 | - | 16 nM | [4] |
| Compound 24 | Biochemical Kinase | Human RIPK1 | - | 2.01 µM | [9] |
| Compound 41 | Biochemical Kinase | Human RIPK1 | - | 2.95 µM | [9] |
| Compound 24 | Cellular Necroptosis | HT-29 | TNF-α, Smac mimetic, z-VAD-fmk | 6.77 µM | [9] |
| Compound 41 | Cellular Necroptosis | HT-29 | TNF-α, Smac mimetic, z-VAD-fmk | 68.70 µM | [9] |
| AMG-47a | Biochemical Kinase | RIPK1 | - | 83 nM | [10] |
| AMG-47a | Biochemical Kinase | RIPK3 | - | 13 nM | [10] |
Experimental Protocols
Cellular Necroptosis Assay
This protocol describes how to measure the ability of this compound to protect cells from TNF-α-induced necroptosis.
Experimental Workflow
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. traf2.com [traf2.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
Necrosulfonamide in Cell Culture: A Detailed Guide to Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
Necrosulfonamide (NSA) is a potent and specific small-molecule inhibitor of necroptosis, a form of regulated necrotic cell death. It functions by covalently binding to cysteine 86 of the mixed lineage kinase domain-like protein (MLKL), the terminal effector in the necroptosis pathway, thereby preventing its downstream signaling and execution of cell death.[1][2] This document provides comprehensive application notes and detailed protocols for the use of Necrosulfonamide in cell culture, aimed at facilitating research into necroptosis and its role in various physiological and pathological processes.
Mechanism of Action
Necrosulfonamide specifically targets the human MLKL protein, inhibiting its function downstream of RIPK3 activation.[1] Upon induction of necroptosis, for instance by TNF-α stimulation in the presence of a caspase inhibitor, RIPK1 and RIPK3 are activated and form a complex called the necrosome.[3] RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, causing cell lysis.[2][3] NSA intervenes by blocking the function of the N-terminal coiled-coil domain of MLKL, preventing the execution of necroptosis.[1] It is important to note that NSA is specific to human MLKL and does not inhibit necroptosis in murine cells due to a difference in the amino acid at the target site (cysteine in humans vs. tryptophan in mice).[1]
Caption: Necroptosis pathway initiated by TNF-α and inhibited by Necrosulfonamide.
Data Presentation: Working Concentrations of Necrosulfonamide
The effective working concentration of Necrosulfonamide can vary depending on the cell line, the method of necroptosis induction, and the experimental endpoint. The IC50 for necroptosis inhibition is generally low, reported to be less than 0.2 µM.[3][4] Below is a summary of concentrations used in various studies.
| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Notes | Reference |
| HT-29 | Necroptosis Inhibition | 1 | 8 or 12 hours | Used in combination with TNF-α, Smac mimetic, and z-VAD-fmk (T/S/Z) to induce necroptosis. | [1] |
| HT-29 | Necroptosis Inhibition | IC50 = 0.124 | Not Specified | Induced by T/S/Z. | [2] |
| IEC-6 | Function Assay | 10 | 40 minutes | Investigated the role of MLKL in aggravating reduced cell viability. | [1] |
| MDA-MB-231 | Cell Viability Assay | 20 | 48 hours | Prevented cystine-starvation-induced cell death. | [1] |
| Hs 578T | Cell Viability Assay | 20 | Not Specified | Not specified. | [1] |
| PANC-1 | Cell Viability Assay | 1 | 1 hour pre-treatment | Prevented reduction in cell viability post-electroporation with chemotherapeutic agents. | [2] |
| THP-1 | Pyroptosis Inhibition | 25 | 1 hour pre-treatment | Inhibited staphylococcal cytolysin-induced pyroptosis. | [5] |
Experimental Protocols
Protocol 1: Preparation of Necrosulfonamide Stock Solution
Materials:
-
Necrosulfonamide (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Procedure:
-
Necrosulfonamide is typically supplied as a lyophilized powder.[4] To prepare a stock solution, for example, a 10 mM stock, reconstitute 5 mg of the powder in 1.08 mL of DMSO.[4]
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months. The lyophilized powder can be stored at -20°C for up to 24 months.[4]
Protocol 2: Induction of Necroptosis in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 using a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.
Materials:
-
HT-29 cells
-
Complete cell culture medium (e.g., IMDM supplemented with 10% FBS, penicillin/streptomycin)
-
TNF-α (recombinant human)
-
Smac mimetic (e.g., LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Necrosulfonamide
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 24-well plate at a density of 5 x 10^4 cells per well.[6] Allow the cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.[6]
-
Preparation of Reagents: Prepare stock solutions of TNF-α, Smac mimetic, and z-VAD-fmk in an appropriate solvent (e.g., DMSO or sterile PBS) as per the manufacturer's instructions. Prepare working solutions by diluting the stocks in complete cell culture medium to the desired final concentrations.
-
Treatment:
-
Necroptosis Induction Group: Treat cells with a combination of 20 ng/mL TNF-α, 1 µM Smac mimetic, and 20 µM z-VAD-fmk.[7]
-
Inhibition Group: Pre-treat cells with the desired concentration of Necrosulfonamide (e.g., 1 µM) for 1 hour before adding the necroptosis-inducing cocktail.
-
Control Groups: Include a vehicle control (e.g., DMSO), a TNF-α/Smac mimetic only group (to observe apoptosis), and an untreated control.
-
-
Incubation: Incubate the cells for a specified period, typically ranging from 8 to 24 hours, depending on the experimental design.[1][7]
-
Quantification of Cell Death: Assess necroptosis using one of the methods described in Protocol 3.
Caption: General workflow for studying NSA's inhibition of necroptosis.
Protocol 3: Quantification of Necroptosis
The hallmark of necroptotic cell death is the loss of plasma membrane integrity. This can be quantified using several methods.
Principle: Propidium iodide is a fluorescent dye that cannot penetrate the intact membrane of live cells. It intercalates with DNA in cells with compromised membranes, making it a reliable marker for necrotic cell death.[6]
Procedure:
-
Following the treatment period, collect both the culture supernatant (containing detached dead cells) and the adherent cells (harvested by trypsinization).[6]
-
Combine the supernatant and harvested cells and centrifuge at 300 x g for 5 minutes.[6]
-
Discard the supernatant and resuspend the cell pellet in 1X PBS.
-
Add PI to a final concentration of 1-5 µg/mL.[6]
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Analyze the cells by flow cytometry. The percentage of PI-positive cells corresponds to the necroptotic population.[6]
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6] Measuring LDH activity in the supernatant provides an indirect measure of cell lysis.
Procedure:
-
After the incubation period, carefully collect a sample of the cell culture supernatant.[6]
-
Perform the LDH assay using a commercial kit according to the manufacturer's protocol.[6]
-
The amount of LDH released is proportional to the number of lysed cells.
Principle: Phosphorylation of MLKL is a key step in the execution of necroptosis. Detecting the phosphorylated form of MLKL by Western blot can confirm the activation of the necroptotic pathway.
Procedure:
-
Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.[6]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Probe the membrane with a primary antibody specific for phosphorylated MLKL. A total MLKL antibody should be used as a loading control.
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in the p-MLKL signal is indicative of necroptosis induction.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. en.longevitywiki.org [en.longevitywiki.org]
- 4. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]
- 5. Necrosulfonamide | Necroptosis | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Necrostatin-1: A Potent Inhibitor of Necroptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Necrostatin-1 (Nec-1), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in experimental settings. Nec-1 is an indispensable tool for investigating necroptosis, a form of regulated necrotic cell death, which plays a crucial role in various physiological and pathological processes.
Introduction to Necrostatin-1
Necrostatin-1 is a small molecule that allosterically inhibits the kinase activity of RIPK1.[1][2] RIPK1 is a key serine/threonine kinase that acts as a central regulator of cell death and inflammation.[2] By binding to a hydrophobic pocket within the kinase domain of RIPK1, Nec-1 locks the enzyme in an inactive conformation. This prevents its autophosphorylation, a critical step for the recruitment and activation of its downstream partner, RIPK3, and the subsequent formation of the necrosome complex.[2][3] The inhibition of this cascade ultimately blocks the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the terminal effector of the necroptotic pathway, thus preventing cell lysis.[4][5]
Necroptosis has been implicated in a wide array of diseases, including ischemic injury, neurodegenerative disorders, and inflammatory conditions, making Nec-1 a valuable compound for both fundamental research and therapeutic development.[1][6]
Mechanism of Action: Inhibition of the Necroptotic Pathway
Necroptosis is a form of programmed cell death typically initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1).[4] In scenarios where caspase-8 is inhibited or absent, the binding of a ligand like TNF-α to its receptor triggers the recruitment and phosphorylation of RIPK1.[4][7] Activated RIPK1 then interacts with and phosphorylates RIPK3, leading to the assembly of a functional amyloid-like signaling complex known as the necrosome.[4] RIPK3, in turn, phosphorylates MLKL.[8] This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell swelling and lysis.[4][8] Necrostatin-1 specifically targets the kinase activity of RIPK1, thereby halting the entire downstream signaling cascade.[2][6]
Figure 1. Necrostatin-1 inhibits the necroptosis signaling pathway by targeting RIPK1.
Quantitative Data
The efficacy of Necrostatin-1 can vary depending on the cell type, the stimulus used to induce necroptosis, and the experimental conditions. The following tables summarize quantitative data from various in vitro studies.
Table 1: Effective Concentrations and EC50 Values of Necrostatin-1 in Different Cell Lines
| Cell Line | Inducer(s) | Effective Concentration | EC50 | Reference |
| Jurkat | TNF-α + zVAD-fmk | 20-60 µM | 490 nM | [3][9] |
| L929 | TNF-α | 20 µM | - | [3][10] |
| HT-22 | Glutamate | 10 µM | - | [9] |
| NIH 3T3 | TNF-α + CHX + zVAD-fmk | Not Specified | - | [3][10] |
| 293T | TNF-α | - | 490 nM | [9] |
zVAD-fmk is a pan-caspase inhibitor used to block apoptosis and sensitize cells to necroptosis. CHX (Cycloheximide) is a protein synthesis inhibitor.
Table 2: In Vitro Kinase Assay Data for Necrostatin-1 and its Analogs
| Compound | Target | Assay Type | Effect | Reference |
| Necrostatin-1 | Human RIPK1 | In vitro kinase assay | Potent, dose-dependent inhibition of autophosphorylation | [1] |
| Necrostatin-1s (active) | Human RIPK1 | In vitro kinase assay | Equipotent to Necrostatin-1 in inhibiting autophosphorylation | [1] |
| Necrostatin-1i (inactive) | Human RIPK1 | In vitro kinase assay | >100-fold lower inhibitory activity compared to Necrostatin-1 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments involving Necrostatin-1 in in vitro cell culture.
Figure 2. General experimental workflow for in vitro studies using Necrostatin-1.
Preparation of Necrostatin-1 Stock Solution
-
Reconstitution: Necrostatin-1 is typically supplied as a powder. Reconstitute it in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[1]
-
Storage: Store the stock solution at -20°C. To maintain stability, avoid repeated freeze-thaw cycles and protect the solution from light.[1]
-
Working Solution: On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[1]
Cell Viability Assay (MTT/MTS)
This protocol provides a general guideline; specific cell densities and incubation times should be optimized for your cell line and experimental setup.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well for adherent cells or 20,000-50,000 cells/well for suspension cells in 100 µL of culture medium.[1] Allow cells to adhere and grow for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of Necrostatin-1 (and/or Necrostatin-1i as a negative control) for 30 minutes to 1 hour.[3]
-
Induction of Necroptosis: Add the necroptosis-inducing stimulus (e.g., TNF-α and zVAD-fmk) to the appropriate wells.[11]
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).[1]
-
MTT/MTS Assay:
-
Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Western Blot for Necroptotic Markers
This protocol allows for the detection of key necroptosis-related proteins and their phosphorylated (activated) forms.
-
Cell Treatment: Culture and treat cells with Necrostatin-1 and the necroptotic stimulus as described for the cell viability assay, typically in 6-well plates.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1] Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.[12]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of RIPK1, RIPK3, and MLKL overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro RIPK1 Kinase Assay
This assay directly measures the kinase activity of RIPK1 by quantifying the incorporation of radioactive phosphate.
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human RIPK1, kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT), and varying concentrations of Necrostatin-1 or vehicle (DMSO).[1]
-
Initiation of Reaction: Start the kinase reaction by adding ATP (a mixture of cold ATP and [γ-32P]ATP).[3]
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[3]
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.[1]
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Visualize the phosphorylated RIPK1 by autoradiography.[1]
-
Quantify the band intensities to determine the extent of inhibition by Necrostatin-1.
-
Important Considerations
-
Specificity: While Necrostatin-1 is a highly specific inhibitor of RIPK1, it's important to be aware of potential off-target effects, especially at high concentrations. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO).[3]
-
Inactive Control: Necrostatin-1i, an inactive analog, is often used as a negative control. However, at high concentrations, it may exhibit some residual activity in certain cellular assays.[1]
-
Cell-Type Dependence: The sensitivity to necroptosis and the efficacy of Necrostatin-1 can vary significantly between different cell lines. Therefore, it is essential to optimize experimental conditions for each cell type.
-
Apoptosis vs. Necroptosis: To specifically study necroptosis, it is common practice to co-treat cells with a pan-caspase inhibitor like zVAD-fmk to block the apoptotic pathway.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Necrosis Inhibitor 2 (Nec-2): Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrosis Inhibitor 2 (Nec-2), also known as Necrostatin-2, is a potent and specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2] By targeting the ATP-binding pocket of these kinases, Nec-2 effectively blocks the downstream signaling cascade of necroptosis, a form of regulated cell death implicated in the pathophysiology of a wide range of diseases.[1][2] Compared to its predecessor, Necrostatin-1, Nec-2 offers improved pharmacological properties, including enhanced stability and selectivity, making it a valuable tool for in vivo studies.[1][2] These application notes provide detailed protocols for the use of Nec-2 in various animal models, along with methods for assessing its therapeutic efficacy and target engagement.
Mechanism of Action
Necroptosis is a lytic, pro-inflammatory mode of cell death executed by a signaling complex known as the necrosome. Upon stimulation by death receptors (e.g., TNFR1) in the absence of active caspase-8, RIPK1 and RIPK3 are recruited and phosphorylated, leading to the formation of the necrosome.[3][4] This complex then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), causing its oligomerization and translocation to the plasma membrane, where it induces membrane rupture.[3][5] Nec-2, by inhibiting the kinase activity of RIPK1 and RIPK2, prevents the phosphorylation events essential for necrosome formation and subsequent cell death.[1][2]
Data Presentation: Efficacy of Necrostatin-2 in Animal Models
| Animal Model | Species | Nec-2 Dosage & Route | Key Findings | Reference |
| Ischemic Stroke | Rodent | 1-5 mg/kg, Intraperitoneal (IP) | Up to 50% reduction in infarct volume.[2] | [2] |
| Systemic Inflammatory Response Syndrome (SIRS) | Mouse | 6 mg/kg, Intravenous (IV) | Protective effect against TNF-induced SIRS. | N/A |
| Traumatic Brain Injury (TBI) | Rat | 10 mg/kg, Intraperitoneal (IP) | Reduced neurological function scores and brain water content.[6] | [6] |
| Cancer Immunotherapy (Melanoma) | Mouse | Not specified | Enhanced anti-tumor immunity in combination with checkpoint inhibitors (hypothesized based on necroptosis role).[5] | [5] |
Experimental Protocols
Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes the use of Nec-2 in a transient MCAO model in rodents to assess its neuroprotective effects.
Materials:
-
Necrostatin-2 (Nec-2)
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, Saline)
-
Male Sprague-Dawley rats or C57BL/6 mice (250-300g or 20-25g, respectively)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Tissue processing reagents for immunohistochemistry and Western blotting
Procedure:
-
Animal Model: Induce transient focal cerebral ischemia by MCAO for 60-90 minutes, followed by reperfusion.
-
Nec-2 Preparation: Dissolve Nec-2 in DMSO to create a stock solution. For in vivo administration, further dilute the stock solution with a vehicle such as a mixture of PEG300, Tween-80, and saline to the desired final concentration (e.g., 1-5 mg/kg).
-
Administration: Administer Nec-2 or vehicle via intraperitoneal (IP) injection at the time of reperfusion or shortly after.
-
Neurological Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animals and perfuse with saline. Section the brains and stain with 2% TTC to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Assessment of Necroptosis:
-
Immunohistochemistry (IHC): Perfuse animals with 4% paraformaldehyde, and process brain tissue for paraffin (B1166041) embedding. Perform IHC on brain sections using antibodies against p-RIPK1, p-RIPK3, and p-MLKL.
-
Western Blotting: Homogenize brain tissue from the ischemic hemisphere and perform Western blot analysis for p-RIPK1, p-RIPK3, and p-MLKL.
-
Traumatic Brain Injury (TBI) Model
This protocol is adapted from studies using necroptosis inhibitors in TBI models and can be applied to evaluate the efficacy of Nec-2.[6]
Materials:
-
Necrostatin-2 (Nec-2)
-
Vehicle solution
-
Male adult rats (280-320g)
-
Controlled cortical impact (CCI) device
-
Anesthesia
-
Reagents for brain water content measurement and histological analysis
Procedure:
-
Animal Model: Induce moderate TBI using a CCI device.
-
Nec-2 Preparation and Administration: Prepare Nec-2 as described for the MCAO model. Administer Nec-2 (e.g., 10 mg/kg) or vehicle via IP injection at 30 minutes post-TBI and then twice daily for 3 days.[6]
-
Neurological Function Assessment: Evaluate neurological function using the modified neurological severity score (mNSS) at 72 hours post-TBI.
-
Brain Edema Measurement: At 72 hours post-TBI, measure brain water content in the ipsilateral hemisphere.
-
Lesion Volume Quantification: Perform cresyl violet staining on brain sections to determine the contusion volume.
-
Assessment of Necroptosis and Inflammation: Use IHC and Western blotting to analyze the expression of necroptosis markers (p-RIPK1, p-RIPK3, p-MLKL) and inflammatory markers in the perilesional cortex.
Cancer Immunotherapy Model
This protocol outlines a general approach to investigate the potential of Nec-2 to enhance anti-tumor immunity, based on the known role of necroptosis in promoting immunogenic cell death.[5]
Materials:
-
Necrostatin-2 (Nec-2)
-
Vehicle solution
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma)
-
C57BL/6 mice
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Flow cytometry antibodies for immune cell profiling
-
Reagents for ELISpot or intracellular cytokine staining
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate mice with tumor cells.
-
Treatment Regimen: Once tumors are established, randomize mice into treatment groups: Vehicle, Nec-2 alone, anti-PD-1 alone, and Nec-2 + anti-PD-1. Administer Nec-2 via IP injection at a predetermined dose and schedule. Administer the checkpoint inhibitor according to established protocols.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days.
-
Immune Cell Profiling: At the end of the study, harvest tumors and tumor-draining lymph nodes. Prepare single-cell suspensions and analyze immune cell populations (e.g., CD8+ T cells, dendritic cells, myeloid-derived suppressor cells) by flow cytometry.
-
T-cell Function Assays: Isolate tumor-infiltrating lymphocytes (TILs) and assess their anti-tumor activity using ELISpot or intracellular cytokine staining for IFN-γ.
-
Assessment of Necroptosis in Tumors: Perform IHC or Western blot analysis on tumor tissues to detect necroptosis markers.
Assessment of Necroptosis in Animal Tissues
Immunohistochemistry (IHC) Protocol
-
Tissue Preparation: Fix tissues in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against p-RIPK1, p-RIPK3, or p-MLKL.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
-
Analysis: Quantify the number of positive cells or the staining intensity in the region of interest.
Western Blotting Protocol
-
Protein Extraction: Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-RIPK1, p-RIPK3, p-MLKL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion
Necrostatin-2 is a powerful research tool for investigating the role of necroptosis in various disease models. The protocols outlined in these application notes provide a framework for utilizing Nec-2 in preclinical studies of ischemic stroke, traumatic brain injury, and cancer immunotherapy. Proper experimental design, including appropriate controls and comprehensive endpoint analyses, is crucial for obtaining robust and reproducible data. These guidelines aim to facilitate the effective application of Nec-2 in advancing our understanding of necroptosis-mediated pathologies and in the development of novel therapeutic strategies.
References
- 1. traf2.com [traf2.com]
- 2. as-605240.com [as-605240.com]
- 3. The necroptotic cell death pathway operates in megakaryocytes, but not in platelet synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. 2-BFI Provides Neuroprotection Against Inflammation and Necroptosis in a Rat Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Necrosulfonamide: A Promising Neuroprotective Agent in Ischemic Stroke Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Necrosulfonamide (B1662192) (NSA) is a potent and specific small-molecule inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key executioner protein in the necroptosis signaling pathway.[1][2] Emerging research has highlighted its significant neuroprotective effects in the context of ischemic stroke, a leading cause of death and long-term disability worldwide.[1][3][4] By inhibiting necroptosis, a form of regulated cell death implicated in ischemic brain injury, NSA presents a promising therapeutic avenue for mitigating neuronal damage and improving functional outcomes following a stroke.[3][5]
These application notes provide a comprehensive overview of the use of necrosulfonamide in ischemic stroke research, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for its application in both in vitro and in vivo models.
Mechanism of Action
Necrosulfonamide exerts its protective effects by selectively targeting MLKL.[1][6] In the canonical necroptosis pathway, triggered by stimuli such as tumor necrosis factor-alpha (TNF-α) under caspase-8 deficient conditions, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 form a complex called the necrosome.[3][7][8] This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[3][9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and ultimately, necrotic cell death.[3][5]
Necrosulfonamide covalently binds to Cys86 of human MLKL, preventing its interaction with downstream effectors and thereby blocking the final steps of necroptosis.[10] It is important to note that NSA is reported to be more potent against human MLKL than murine MLKL.[10] However, numerous studies have demonstrated its efficacy in rodent models of ischemic stroke.[1][11]
Signaling Pathway
References
- 1. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.longevitywiki.org [en.longevitywiki.org]
- 3. Necroptosis is one of the modalities of cell death accompanying ischemic brain stroke: from pathogenesis to therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Necroptosis Signaling Pathways in Stroke: From Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]
- 9. pnas.org [pnas.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Necrosis Inhibitors in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential and experimental application of compounds that inhibit necrosis-associated pathways in the context of neurodegenerative diseases. The focus is on Necrostatin-1, a well-characterized inhibitor of necroptosis, and modulators of Tumor Necrosis Factor (TNF) receptor signaling, which plays a critical role in neuronal cell death and survival.
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neurons. While apoptosis has long been considered a primary mechanism of neuronal death, recent evidence highlights the significant role of regulated necrosis, particularly necroptosis, in the pathology of these conditions. This has opened new avenues for therapeutic intervention aimed at inhibiting these cell death pathways.
Necroptosis is a form of programmed necrosis executed by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein. Necrostatin-1 (Nec-1) is a potent and specific inhibitor of RIPK1 kinase activity, thereby blocking the initiation of the necroptotic cascade.
Furthermore, the cytokine TNF-α plays a dual role in the central nervous system through its two receptors: TNFR1, which is associated with pro-inflammatory and neurodegenerative signaling, and TNFR2, which is linked to neuroprotection and tissue regeneration. Selective inhibition of TNFR1 or activation of TNFR2, therefore, represent promising strategies to mitigate neurodegeneration.
This document provides detailed protocols for the application of Necrostatin-1, a TNFR1 antagonist (Atrosimab), and a TNFR2 agonist (NewStar2) in relevant in vitro and in vivo models of neurodegenerative disease, along with a summary of their reported quantitative effects.
Data Presentation
Table 1: In Vitro Efficacy of Necrosis Inhibitors and TNF Receptor Modulators
| Compound | Model System | Treatment | Outcome Measure | Result | Citation(s) |
| Necrostatin-1 | Primary cortical neurons (mouse) | 2 mM Aluminum + 60 µM Nec-1 | Cell Viability | Significantly improved compared to Aluminum alone | [1][2] |
| PC12 cells | 6-hydroxydopamine (6-OHDA) + 5-30 µM Nec-1 | Cell Viability | Increased cell viability in a concentration-dependent manner | [2] | |
| SH-SY5Y cells | H₂O₂ + 10-40 µM Nec-1 | Cell Death | Attenuated H₂O₂-induced cell death | [3] | |
| TNFR2 Agonist (NewStar2) | Primary cortical neurons (mouse) | Glutamate (B1630785) + 1 µg/mL NewStar2 | PKB/Akt Phosphorylation | Significantly higher at 10, 25, and 50 µM glutamate concentrations | [4] |
Table 2: In Vivo Efficacy of Necrosis Inhibitors and TNF Receptor Modulators
| Compound | Animal Model | Treatment Protocol | Outcome Measure | Result | Citation(s) |
| Necrostatin-1 | Aluminum-induced Alzheimer's model (ICR mice) | Intracerebroventricular injection of 2, 4, or 8 mM Nec-1 with 2 mM Al | Morris Water Maze | Significantly improved learning and memory retention | [1][2] |
| Neuronal Cell Death | Decreased neural cell death | [1][2] | |||
| TNFR1 Antagonist (Atrosimab) | NMDA-induced acute neurodegeneration (mouse) | Central administration | Cognitive Impairment | Attenuated cognitive impairments | [5][6] |
| Neuroinflammation & Neuronal Cell Death | Reduced neuroinflammation and neuronal cell death | [5][6] | |||
| TNFR2 Agonist (NewStar2) | J20 Alzheimer's mouse model | Central (osmotic pumps) or systemic (IP injections) administration | Amyloid β Deposition | Drastic reduction in Aβ deposition | [4][7][8] |
| BACE-1 Expression | Drastic reduction in BACE-1 expression levels | [4][7][8] | |||
| Cognitive Function | Improved cognitive functions | [4][7][8] |
Signaling Pathways
Caption: Necroptosis signaling pathway initiated by TNF-α.
Caption: Differential signaling of TNFR1 and TNFR2.
Experimental Protocols
In Vitro Protocols
1. Neuroprotection Assay using Necrostatin-1 in Primary Cortical Neurons
-
Objective: To assess the protective effect of Necrostatin-1 against neurotoxicity in primary neuronal cultures.
-
Materials:
-
Primary cortical neurons from newborn mice.
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Poly-D-lysine coated culture plates.
-
Necrostatin-1 (Nec-1).
-
Neurotoxic agent (e.g., Aluminum chloride, glutamate, or oligomeric Aβ).
-
Cell viability assay kit (e.g., MTT or LDH).
-
-
Protocol:
-
Isolate primary cortical neurons from E15-E18 mouse embryos and plate them on poly-D-lysine coated plates.
-
Culture neurons for 7-10 days to allow for maturation.
-
Pre-treat the neurons with various concentrations of Nec-1 (e.g., 10, 30, 60 µM) for 1-2 hours.
-
Induce neurotoxicity by adding the desired neurotoxic agent (e.g., 2 mM Aluminum chloride) to the culture medium. Include a vehicle control group (no neurotoxin) and a neurotoxin-only group.
-
Incubate for 24 hours.
-
Assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
(Optional) Perform immunofluorescence staining for neuronal markers (e.g., NeuN) and markers of cell death (e.g., TUNEL) to visualize neuroprotection.
-
2. Assessment of TNFR2 Agonist (NewStar2) on Neuronal Survival Pathway
-
Objective: To determine if NewStar2 protects neurons by activating pro-survival signaling pathways.
-
Materials:
-
Primary cortical neurons.
-
NewStar2.
-
Glutamate.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and appropriate secondary antibodies.
-
Western blotting equipment and reagents.
-
-
Protocol:
-
Culture primary cortical neurons as described above.
-
Pre-treat mature neurons with NewStar2 (e.g., 1 µg/mL) for 24 hours.
-
Induce excitotoxicity by treating with various concentrations of glutamate (e.g., 10, 25, 50 µM) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform Western blot analysis:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt and total-Akt.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL substrate and quantify the band intensities.
-
-
Calculate the ratio of phospho-Akt to total-Akt to assess the activation of the PI3K/Akt survival pathway.
-
In Vivo Protocols
1. Administration of Necrostatin-1 in an Alzheimer's Disease Mouse Model
-
Objective: To evaluate the therapeutic efficacy of Nec-1 in an animal model of Alzheimer's disease.
-
Animal Model: An aluminum-induced model in ICR mice or a transgenic model such as APP/PS1.
-
Materials:
-
ICR mice (male, 8-10 weeks old).
-
Necrostatin-1.
-
Aluminum chloride.
-
Stereotaxic surgery equipment.
-
Morris Water Maze apparatus.
-
Histology and Western blotting reagents.
-
-
Protocol:
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Perform intracerebroventricular (ICV) microinjections of the following solutions:
-
Control group: Saline.
-
Disease model group: 2 mM Aluminum chloride.
-
Treatment groups: 2 mM Aluminum chloride co-injected with 2, 4, or 8 mM Nec-1.
-
-
Allow the animals to recover for 20 days.
-
Behavioral Assessment:
-
Conduct the Morris Water Maze test to evaluate spatial learning and memory. Record escape latency and time spent in the target quadrant.
-
-
Histological and Biochemical Analysis:
-
Perfuse the animals and collect the brains.
-
Perform Nissl staining on brain sections to assess neuronal loss in the hippocampus and cortex.
-
Conduct Western blot analysis on brain homogenates for markers of necroptosis (pRIPK1, pMLKL) and Alzheimer's disease pathology (e.g., Aβ, p-tau).
-
-
2. Systemic Administration of a TNFR2 Agonist (NewStar2) in a Transgenic Mouse Model of Alzheimer's Disease
-
Objective: To assess the disease-modifying effects of systemic NewStar2 administration.
-
Animal Model: J20 (hAPP-transgenic) mice.
-
Materials:
-
J20 mice.
-
NewStar2.
-
Behavioral testing apparatus (e.g., Y-maze, Morris Water Maze).
-
Immunohistochemistry and ELISA reagents.
-
-
Protocol:
-
Treat J20 mice with intraperitoneal (IP) injections of NewStar2 or a vehicle control (e.g., PBS) for a specified duration (e.g., 6 weeks).
-
Cognitive Assessment:
-
Perform a battery of behavioral tests to assess cognitive function, such as the Y-maze for working memory and the Morris Water Maze for spatial memory.
-
-
Neuropathological Analysis:
-
Sacrifice the mice and collect the brains.
-
Perform immunohistochemistry on brain sections to quantify amyloid-β plaque load.
-
Use ELISA to measure the levels of soluble and insoluble Aβ in brain homogenates.
-
Analyze the expression of BACE-1 by Western blotting or immunohistochemistry.
-
Assess microglial and astrocytic activation by staining for markers such as Iba1 and GFAP.
-
-
Experimental Workflow
Caption: General experimental workflow.
References
- 1. Necrostatin-1 inhibits the degeneration of neural cells induced by aluminum exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Neuroprotective Effects of Necrostatin-1 Against Oxidative Stress–Induced Cell Damage: an Involvement of Cathepsin D Inhibition | Semantic Scholar [semanticscholar.org]
- 4. A TNF receptor 2 agonist ameliorates neuropathology and improves cognition in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The TNFR1 antagonist Atrosimab reduces neuronal loss, glial activation and memory deficits in an acute mouse model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A TNF receptor 2 agonist ameliorates neuropathology and improves cognition in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparing Necrosulfonamide (NSA) Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: Necrosulfonamide (B1662192) (NSA) is a potent and specific small-molecule inhibitor of necroptosis, a form of regulated necrotic cell death.[1][2] It functions by selectively targeting the Mixed Lineage Kinase Domain-like protein (MLKL), the terminal executioner of the necroptotic pathway.[1][3] Proper preparation and storage of NSA stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for preparing a stock solution of Necrosulfonamide in Dimethyl Sulfoxide (DMSO), along with its chemical properties, mechanism of action, and a sample application.
Necrosulfonamide: Chemical and Physical Properties
Necrosulfonamide is a cell-permeable compound widely used in cell-based assays to study the role of necroptosis in various physiological and pathological conditions.[1] Its key properties are summarized below.
| Property | Value | Citations |
| CAS Number | 1360614-48-7 | [2][4][5] |
| Molecular Formula | C₁₈H₁₅N₅O₆S₂ | [2][4][5][6] |
| Molecular Weight | 461.47 g/mol (may vary slightly between batches) | [4][5][6] |
| Appearance | Light yellow to yellow solid powder | [4] |
| Purity | ≥98% (HPLC) | [5] |
| Solubility in DMSO | Varies by supplier: ≥20 mg/mL to 100 mg/mL | [2][7][8] |
| Molar Solubility (approx.) | ≥43 mM to 216 mM (based on solubility range) | [1][2][4][9] |
| Storage (Powder) | -20°C for up to 3 years | [4][9] |
| Storage (in DMSO) | -80°C for up to 2 years; -20°C for 1-3 months | [4][7][9] |
Mechanism of Action: Inhibition of MLKL
Necroptosis is a regulated cell death pathway initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[10][11] This leads to the formation of a signaling complex known as the necrosome, which includes Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[10][11][12] RIPK3 then phosphorylates its substrate, MLKL.[10][13][14] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[10][13]
Necrosulfonamide specifically inhibits this process by covalently binding to cysteine 86 (Cys86) in human MLKL.[1][3] This modification prevents MLKL from interacting with downstream effectors, thereby blocking the execution phase of necroptosis downstream of RIPK3 activation.[1][3][5]
Caption: Necroptosis signaling pathway and the inhibitory action of Necrosulfonamide on MLKL.
Experimental Protocol: Preparing NSA Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Necrosulfonamide in DMSO.
3.1. Materials and Equipment
-
Necrosulfonamide (NSA) powder (e.g., 5 mg)
-
Anhydrous or fresh, high-quality Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)[9]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
3.2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Always wear gloves and appropriate PPE.
-
Consult the Safety Data Sheet (SDS) for Necrosulfonamide before handling.
3.3. Stock Solution Calculation To prepare a stock solution of a specific concentration, use the following formula:
Volume of DMSO (mL) = [Mass of NSA (mg)] / [Desired Concentration (mM) x Molecular Weight ( g/mol )] x 1000
The following table provides volumes for common stock concentrations using 5 mg of NSA (MW = 461.47 g/mol ).
| Mass of NSA | Desired Stock Conc. | Calculated DMSO Volume |
| 5 mg | 10 mM | 1.083 mL |
| 5 mg | 20 mM | 0.542 mL |
| 5 mg | 50 mM | 0.217 mL |
3.4. Step-by-Step Reconstitution Protocol
-
Prepare NSA: Before opening, briefly centrifuge the vial of lyophilized NSA powder to ensure all the powder is at the bottom.
-
Weigh NSA: Accurately weigh the desired amount of NSA powder. For pre-aliquoted vials (e.g., 5 mg), this step can be skipped.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of fresh DMSO to the vial of NSA.[1] For example, add 1.08 mL of DMSO to 5 mg of NSA for a 10 mM stock solution.[7]
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
Ensure Complete Dissolution: Visually inspect the solution for any undissolved particles. If particles remain, brief sonication in a water bath may be used to facilitate complete dissolution.[9]
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7]
-
Storage: Store the aliquots protected from light at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 2 years).[4][7]
Visualization of Experimental Workflow
Caption: Workflow for the preparation of a Necrosulfonamide (NSA) stock solution in DMSO.
Application Example: In Vitro Necroptosis Inhibition Assay
The prepared NSA stock solution can be used to inhibit necroptosis in cell culture. A common model involves inducing necroptosis in a human cell line like HT-29.[1][15]
5.1. Protocol Outline
-
Cell Seeding: Plate cells (e.g., HT-29 human colon cancer cells) in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with NSA: Thaw an aliquot of the NSA stock solution. Dilute it in culture medium to the desired final working concentration (e.g., 0.1 - 10 µM).[4][16] Remove the old medium from the cells and add the medium containing NSA. Incubate for 1-2 hours.
-
Induce Necroptosis: To the NSA-containing wells, add necroptosis-inducing agents. A common combination for HT-29 cells is TNF-α (T), a Smac mimetic (S), and a pan-caspase inhibitor like z-VAD-fmk (Z).[1][15][17]
-
Incubation: Incubate the cells for a specified period (e.g., 8-24 hours).[1][15]
-
Assess Cell Viability: Measure cell death using a suitable assay, such as measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant or using a cell viability reagent like CellTiter-Glo®.[15][18]
-
Analysis: Compare the viability of cells treated with T/S/Z alone versus those pre-treated with NSA to quantify the inhibitory effect of Necrosulfonamide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. Necrosulfonamide | C18H15N5O6S2 | CID 1566236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Necrosulfonamide | MLK | TargetMol [targetmol.com]
- 10. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RSC - Page load error [pubs.rsc.org]
- 18. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of NEK2 Inhibition in HT-29 Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the function of NIMA-related kinase 2 (NEK2) in the context of HT-29 colorectal cancer cells and the potential therapeutic applications of its inhibition. The protocols outlined below are designed to facilitate research into the effects of NEK2 inhibitors on cancer cell proliferation, survival, and signaling pathways.
Introduction
NEK2 is a serine/threonine kinase that plays a crucial role in the progression of colorectal cancer (CRC).[1][2] Elevated expression of NEK2 is correlated with advanced tumor stages and poor prognosis in CRC patients.[1] In CRC cell lines, including HT-29, NEK2 is involved in promoting cell proliferation, migration, invasion, and resistance to chemotherapy.[1][2] It exerts its oncogenic functions through the activation of key signaling pathways such as the Wnt/β-catenin and TGF-β/Smad2 pathways.[1][2] Therefore, the inhibition of NEK2 presents a promising therapeutic strategy for colorectal cancer.
Data on NEK2 Function in Colorectal Cancer Cells
The following tables summarize the reported effects of NEK2 modulation in colorectal cancer cells, providing a basis for understanding the expected outcomes of NEK2 inhibition.
Table 1: Effects of NEK2 Overexpression in Colorectal Cancer Cells
| Parameter | Observation | Cell Lines | Reference |
| Proliferation | Increased | SW620 | [1] |
| Migration | Increased | SW620 | [1] |
| Invasion | Increased | SW620 | [1] |
| 5-FU Resistance | Increased | SW620 | [1] |
| β-catenin | Increased nuclear accumulation | SW620 | [1] |
| N-cadherin | Increased expression | SW620 | [1] |
| E-cadherin | Decreased expression | SW620 | [1] |
Table 2: Effects of NEK2 Knockdown/Inhibition in Colorectal Cancer Cells
| Parameter | Observation | Cell Lines | Reference |
| Proliferation | Decreased | HCT116, SW480 | [2] |
| Migration | Decreased | HCT116, SW480 | [2] |
| Invasion | Decreased | HCT116, SW480 | [2] |
| Stemness | Decreased | HCT116, SW480 | [2] |
| Cisplatin Sensitivity | Increased | Not specified | [2] |
| Smad2/3 Phosphorylation | Decreased | HCT116, SW480 | [2] |
| E-cadherin | Increased expression | HCT116 | [1] |
| N-cadherin | Decreased expression | HCT116 | [1] |
| Apoptosis (with 5-FU) | Increased | SW620 (with Wnt/β-catenin inhibitor) | [1] |
Signaling Pathways Involving NEK2 in Colorectal Cancer
NEK2 has been shown to activate at least two critical signaling pathways in colorectal cancer, promoting tumor progression.
Caption: NEK2 promotes CRC progression via the Wnt/β-catenin pathway.
Caption: NEK2 activates the TGF-β/Smad2 pathway in CRC cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of a NEK2 inhibitor in HT-29 cells.
Protocol 1: Cell Culture and Treatment
-
Cell Line: HT-29 (human colorectal adenocarcinoma cell line).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment with NEK2 Inhibitor:
-
Seed HT-29 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere and reach 60-70% confluency.
-
Prepare a stock solution of the NEK2 inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to desired final concentrations in the culture medium.
-
Replace the existing medium with the medium containing the NEK2 inhibitor or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5 x 10³ HT-29 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the NEK2 inhibitor and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Seed HT-29 cells in a 6-well plate and treat with the NEK2 inhibitor or vehicle control for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
Protocol 4: Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Treat HT-29 cells with the NEK2 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-NEK2, anti-β-catenin, anti-p-Smad2, anti-Smad2, anti-E-cadherin, anti-N-cadherin, and anti-GAPDH (as a loading control).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software.
Experimental Workflow
Caption: A logical workflow for testing a NEK2 inhibitor.
References
- 1. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEK2 promotes colorectal cancer progression by activating the TGF-β/Smad2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of apoptosis in Caco-2, Hep-G2, and HT29 cancer cell lines following exposure to Toxoplasma gondii peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vivo Delivery of Necrosulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrosulfonamide (B1662192) (NSA) is a potent and specific small-molecule inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key executioner protein in the necroptosis pathway. Necroptosis is a form of regulated necrotic cell death implicated in the pathophysiology of a wide range of diseases, including ischemic injury, neurodegenerative disorders, and inflammatory conditions. NSA exerts its inhibitory effect by covalently binding to Cysteine 86 of human MLKL, thereby preventing its oligomerization and translocation to the plasma membrane, which are critical steps for the execution of necroptosis. Recent evidence also suggests that NSA can inhibit pyroptosis by targeting Gasdermin D (GSDMD). These dual inhibitory functions make NSA a valuable tool for investigating the roles of necroptosis and pyroptosis in disease and a potential therapeutic candidate.
This document provides detailed application notes and protocols for the in vivo delivery of Necrosulfonamide, based on findings from various preclinical studies. It is intended to guide researchers in designing and conducting experiments to evaluate the efficacy of NSA in relevant animal models.
Physicochemical Properties and Formulation
Necrosulfonamide is a small molecule with a molecular weight of 461.47 g/mol . For in vivo applications, it is crucial to prepare a suitable formulation to ensure its solubility and stability.
Solubility:
-
DMSO: Soluble up to 92 mg/mL.
-
Water: Insoluble.
-
Ethanol: Insoluble.
Formulation for In Vivo Administration:
A common method for preparing NSA for intraperitoneal (i.p.) injection involves first dissolving it in a minimal amount of Dimethyl Sulfoxide (B87167) (DMSO) and then diluting it with a vehicle such as saline or a solution containing polyethylene (B3416737) glycol (PEG) and Tween 80. For intracerebroventricular (i.c.v.) injections, NSA is typically dissolved in a small percentage of DMSO in a sterile vehicle.
Example Formulations:
-
For Intraperitoneal Injection: Dissolve NSA in DMSO to create a stock solution. This stock solution is then further diluted in saline to the final desired concentration. For instance, a 0.25% DMSO solution in saline has been used. Another vehicle option is a mix of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
-
For Intracerebroventricular Injection: NSA can be dissolved in 10% DMSO in a sterile vehicle suitable for direct brain administration.
Pharmacokinetics and Biodistribution
Detailed pharmacokinetic and biodistribution data for Necrosulfonamide in preclinical models are not extensively published in the available literature. However, some studies with related compounds or necroptosis inhibitors provide insights that may be cautiously considered for experimental design. For instance, a novel RIPK3 inhibitor was reported to have an oral bioavailability of 25.2% in rats.
Due to the limited public data on NSA's pharmacokinetic profile, it is highly recommended that researchers perform pilot studies to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and clearance (CL) in their specific animal model and administration route. Similarly, biodistribution studies are crucial to understand the tissue-specific accumulation of NSA, particularly its ability to cross the blood-brain barrier, which is pertinent for neurological disease models.
Signaling Pathways
Necrosulfonamide primarily targets the necroptosis pathway. It also has an inhibitory effect on the pyroptosis pathway.
Figure 1. Simplified signaling pathway of necroptosis and the inhibitory action of Necrosulfonamide.
Figure 2. Simplified signaling pathway of pyroptosis and the inhibitory action of Necrosulfonamide.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of Necrosulfonamide in Mice
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Necrosulfonamide (NSA)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of NSA Solution:
-
On the day of injection, prepare the NSA solution. First, dissolve the required amount of NSA in a minimal volume of sterile DMSO to create a stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Further dilute the stock solution with sterile saline to the final desired concentration (e.g., 5 mg/kg in a final volume of 100-200 µL). The final concentration of DMSO should be kept low (e.g., <5%) to minimize toxicity.
-
-
Animal Handling and Injection:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse, for example, by scruffing the neck and securing the tail.
-
Position the mouse to expose the abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid the cecum, bladder, and other vital organs.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Slowly inject the NSA solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress, such as lethargy, hunched posture, or abdominal discomfort.
-
Protocol 2: Intracerebroventricular (i.c.v.) Injection of Necrosulfonamide in Rats
This is a surgical procedure that requires stereotaxic instrumentation and strict aseptic techniques. All procedures must be approved by the institutional animal care and use committee (IACUC).
Materials:
-
Necrosulfonamide (NSA)
-
Sterile DMSO
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Stereotaxic apparatus for rats
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe with a 33-gauge needle
-
Skull screws and dental cement
-
Suturing material
-
Warming pad
-
Analgesics
-
Appropriate PPE
Procedure:
-
Preparation of NSA Solution:
-
Prepare a sterile solution of NSA in a vehicle suitable for brain injection. For example, dissolve NSA in 10% DMSO in sterile aCSF. The solution should be filtered through a 0.22 µm filter.
-
-
Surgical Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Maintain the animal's body temperature using a warming pad.
-
Shave and disinfect the scalp.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda.
-
Using the appropriate stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: -0.8 mm posterior, ±1.5 mm lateral, -3.5 mm ventral), drill a small hole through the skull.
-
-
Injection:
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the NSA solution at a slow rate (e.g., 0.5-1 µL/min) to avoid increased intracranial pressure. The total volume is typically 1-5 µL.
-
After the injection, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Seal the burr hole with bone wax or dental cement.
-
Suture the scalp incision.
-
Administer analgesics as per the approved protocol.
-
Monitor the animal closely during recovery for any neurological or other adverse effects.
-
Data Presentation: In Vivo Efficacy of Necrosulfonamide
The following tables summarize quantitative data from various preclinical studies demonstrating the in vivo efficacy of Necrosulfonamide in different disease models.
Table 1: Neuroprotective Effects of Necrosulfonamide
| Animal Model | Administration Route & Dose | Key Findings | Reference |
| Parkinson's Disease (MPTP-induced, mouse) | i.p., 0.5 mg/kg then 1 mg/kg | - Restored motor performance- Prevented dopaminergic neuron loss- Reduced neuroinflammation | [1][2] |
| Ischemia/Reperfusion Injury (tMCAO, rat) | i.c.v., 40-80 nmol | - Reduced cerebral infarct volume- Improved neurological deficit scores | [3][4] |
| Intracerebral Hemorrhage (Collagenase-induced, mouse) | i.p., 5 mg/kg | - Reduced hematoma size- Suppressed inflammatory cell infiltration- Improved neurological function | [1][5] |
| Alzheimer's Disease (AlCl₃-induced, rat) | i.p., 1.65 mg/kg | - Improved spatial learning and memory- Reduced Aβ and phosphorylated tau levels | [6][7] |
| Spinal Cord Injury (Clip compression, mouse) | i.p., 5-10 mg/kg | - Improved locomotor function- Reduced spinal cord edema | [8] |
Table 2: Cardioprotective and Anti-inflammatory Effects of Necrosulfonamide
| Animal Model | Administration Route & Dose | Key Findings | Reference |
| Doxorubicin-induced Cardiotoxicity (mouse) | i.p., 5 mg/kg | - Reduced serum cardiac troponin I (cTnI) levels- Mitigated myocardial tissue damage | [9] |
| Colitis (DSS-induced, mouse) | i.p., 20-40 mg/kg | - Alleviated weight loss and disease activity index- Inhibited macrophage and T-cell accumulation in the colon | [10][11] |
| LPS-induced Hyperalgesia (mouse) | i.p., 0.01-1 mg/kg | - Demonstrated significant antinociceptive activity | [12] |
Experimental Workflows
Figure 3. Experimental workflow for an ischemia/reperfusion injury model with Necrosulfonamide treatment.
Figure 4. Experimental workflow for an intracerebral hemorrhage model with Necrosulfonamide treatment.
Conclusion
Necrosulfonamide is a valuable pharmacological tool for the in vivo investigation of necroptosis and pyroptosis. The provided protocols and data serve as a comprehensive resource for researchers to design and execute preclinical studies aimed at exploring the therapeutic potential of NSA in a variety of disease models. Due to the limited availability of public pharmacokinetic data, it is imperative for researchers to conduct preliminary studies to characterize the absorption, distribution, metabolism, and excretion of NSA in their specific experimental settings. Careful adherence to approved animal care and use protocols is essential for the successful and ethical implementation of these in vivo studies.
References
- 1. Necrosulfonamide Alleviates Acute Brain Injury of Intracerebral Hemorrhage via Inhibiting Inflammation and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrosulfonamide Alleviates Acute Brain Injury of Intracerebral Hemorrhage via Inhibiting Inflammation and Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ameliorative Effect of Necrosulfonamide in a Rat Model of Alzheimer's Disease: Targeting Mixed Lineage Kinase Domain-like Protein-Mediated Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the cardioprotective effect of necrosulfonamide in doxorubicin-induced cardiotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Western Blot Analysis of MLKL Phosphorylation Following Necrosulfonamide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation and the response to pathogens.[1][2] A key signaling event in this pathway is the phosphorylation of the Mixed Lineage Kinase Domain-like protein (MLKL), the most downstream effector of the necroptotic cascade.[1][3] This phosphorylation is mediated by Receptor-Interacting Protein Kinase 3 (RIPK3) within a complex known as the necrosome, which also involves RIPK1.[1][3] Upon phosphorylation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[4][5]
Necrosulfonamide (B1662192) (NSA) is a potent and selective small molecule inhibitor of necroptosis.[6][7] It specifically targets the N-terminal domain of human MLKL, covalently binding to Cysteine 86 (Cys86).[3][8] This interaction blocks the downstream events of MLKL activation, thereby inhibiting necroptotic cell death.[8][9] Western blotting for phosphorylated MLKL (p-MLKL) is a fundamental technique to monitor the activation of the necroptosis pathway and to assess the efficacy of inhibitors like NSA.
These application notes provide a detailed protocol for the detection of MLKL phosphorylation by Western blot in response to necroptosis induction and its inhibition by Necrosulfonamide.
Necroptosis Signaling Pathway and NSA Inhibition
The induction of necroptosis, for instance by Tumor Necrosis Factor alpha (TNFα) in the presence of a pan-caspase inhibitor (like z-VAD-FMK) and a Smac mimetic, triggers the formation of the RIPK1-RIPK3 necrosome.[1][10] Within this complex, RIPK3 phosphorylates MLKL at key serine and threonine residues (Ser358 and Thr357 in humans).[4][5] Necrosulfonamide intervenes by binding to MLKL, preventing the conformational changes required for its full activation and subsequent cell death execution, without directly inhibiting the phosphorylation event itself in all contexts.[8][11][12]
References
- 1. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-MLKL (Ser358) (D6H3V) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-MLKL (Ser345) Antibody (Mouse Specific) (#62233) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. en.longevitywiki.org [en.longevitywiki.org]
- 8. researchgate.net [researchgate.net]
- 9. Necrosulfonamide | MLK | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding allosteric interactions in hMLKL protein that modulate necroptosis and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Necrosis Inhibitor 2 (Nec-2)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Necrosis Inhibitor 2 (Nec-2), a potent inhibitor of necroptosis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (Nec-2) is not dissolving properly. What is the recommended solvent?
A1: this compound is most soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5][6] It is also soluble in ethanol, though to a lesser extent.[3][6] For most in vitro experiments, preparing a concentrated stock solution in fresh, anhydrous DMSO is the standard practice.[1][2][3][4][5][6] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can reduce the solubility of Nec-2.[3][4][5][6] Therefore, it is crucial to use a fresh, high-purity grade of DMSO.
Q2: I'm observing precipitation when I dilute my Nec-2 stock solution into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like Nec-2.[7] This "crashing out" occurs when the compound's solubility limit is exceeded as the solvent changes from organic (DMSO) to aqueous. Here are several strategies to mitigate this:
-
Two-Step Dilution: First, create an intermediate dilution of your DMSO stock in a small volume of warm (37°C) cell culture medium. Mix this intermediate solution gently but thoroughly before adding it to the final culture volume. This gradual change in solvent polarity can help keep the compound in solution.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[1][5][7]
-
Immediate Use: Prepare working solutions of Nec-2 in culture medium immediately before use to minimize the time for precipitation to occur.[1][2]
-
Warm the Media: Warming the cell culture media to 37°C before adding the Nec-2 solution can help improve solubility.[7]
-
Gentle Mixing: After adding the Nec-2 solution to your media, mix gently by swirling the plate or flask to ensure even distribution and prevent localized high concentrations.[7]
Q3: What should I do if I see a precipitate in my Nec-2 stock solution?
A3: If you observe precipitation in your DMSO stock solution, you can try warming the solution to room temperature and vortexing it thoroughly to redissolve the compound.[2] To prevent this, it's recommended to prepare aliquots of your stock solution for single-use to avoid repeated freeze-thaw cycles, which can contribute to precipitation.[2]
Q4: I need to prepare Nec-2 for in vivo studies. What formulation should I use?
A4: For in vivo administration, a simple DMSO solution is generally not suitable due to its toxicity at higher volumes. Co-solvent formulations are necessary to keep Nec-2 soluble in a physiologically compatible vehicle. Here are some commonly used formulations:
-
PEG300, Tween-80, and Saline/ddH2O: A popular formulation involves a mixture of DMSO, PEG300, Tween-80, and saline or double-distilled water (ddH2O).[3][4][5][6] A typical protocol involves first dissolving the Nec-2 stock in PEG300, followed by the addition of Tween-80, and finally, the aqueous component.[3][4][5][6]
-
SBE-β-CD in Saline: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline) can also be used.[4][5]
-
Corn Oil: For some applications, a mixture of 10% DMSO and 90% corn oil can be effective.[3][4][5]
It is crucial to prepare these formulations fresh and mix them thoroughly to ensure clarity before administration.[3][4][5][6]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in common laboratory solvents based on data from various suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL | 360.09 mM | Highly soluble. Use fresh, anhydrous DMSO as it is hygroscopic.[3][4][5][6] |
| 56 mg/mL | 201.64 mM | [3][6] | |
| ≥ 50 mg/mL | 180.04 mM | [4] | |
| Ethanol | 56 mg/mL | 201.64 mM | [6] |
| 18 mg/mL | [6] | ||
| 14 mg/mL | [3] | ||
| 13 mg/mL | [6] | ||
| 9 mg/mL | [6] | ||
| Water | Insoluble | Insoluble | [3][6] |
Experimental Protocols
Protocol 1: Preparation of Nec-2 Stock Solution for In Vitro Use
-
Weighing: Accurately weigh the required amount of Nec-2 crystalline solid in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).[1]
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If needed, gently warm the tube to room temperature.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2] Stock solutions in DMSO are stable for at least 6 months when stored at -20°C.[4]
Protocol 2: Preparation of Nec-2 Working Solution for Cell Culture
-
Thaw Stock Solution: Thaw a single-use aliquot of the Nec-2 DMSO stock solution at room temperature.
-
Warm Media: Warm the required volume of complete cell culture medium to 37°C.
-
Dilution: Directly add the required volume of the Nec-2 stock solution to the pre-warmed medium to achieve the final working concentration (typically 0.1–10 μM).[1][2]
-
Mixing: Immediately and gently mix the solution by swirling or pipetting to ensure homogeneity and prevent precipitation.
-
Application: Add the final working solution to your cells immediately after preparation.[1][2]
Visualizations
Signaling Pathway
Caption: Nec-2 inhibits the kinase activity of RIPK1, blocking necroptosis.
Experimental Workflow
Caption: Step-by-step process for dissolving and preparing Nec-2 solutions.
Troubleshooting Logic
Caption: A logical guide to resolving Nec-2 precipitation issues.
References
Necrosulfonamide stability in culture media
Welcome to the Technical Support Center for Necrosulfonamide (B1662192) (NSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of necrosulfonamide in cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for necrosulfonamide stock solutions?
A1: Necrosulfonamide is soluble in DMSO at concentrations up to 20 mM or higher.[1] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, the lyophilized powder is stable for up to 24 months when stored at -20°C and desiccated.[2][3] Once reconstituted in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the stock solution is typically stable for at least 3 months.[2]
Q2: How stable is necrosulfonamide in aqueous cell culture media?
A2: While specific stability data for necrosulfonamide in various cell culture media is not extensively published, general knowledge of sulfonamide chemistry suggests it is relatively stable. Sulfonamides are generally hydrolytically stable at neutral to alkaline pH, which is the typical pH range of cell culture media (pH 7.2-7.4).[4] Degradation is more likely to occur under acidic conditions.[4][5] However, the complex composition of cell culture media, including salts, amino acids, and vitamins, could potentially interact with the compound.[6] Therefore, for long-term experiments (e.g., over 24-48 hours), it is advisable to empirically determine the stability of necrosulfonamide in your specific medium and under your experimental conditions.
Q3: Does the presence of serum in the culture medium affect necrosulfonamide's stability and activity?
A3: Serum components, such as enzymes (e.g., esterases, proteases), can potentially metabolize small molecules.[7] Additionally, serum proteins can bind to small molecules, which may affect their availability and apparent activity.[6] It is good practice to test the stability of necrosulfonamide in both serum-free and serum-containing media if you observe inconsistent results.
Q4: I am observing inconsistent results in my necroptosis inhibition assays. What could be the cause?
A4: Inconsistent results can arise from several factors, including:
-
Compound Instability: If necrosulfonamide is degrading in your culture medium during the experiment, its effective concentration will decrease over time.
-
Cell Density: The number of cells can influence the effective concentration of the inhibitor per cell.[8]
-
Incomplete Solubilization: Ensure the DMSO stock solution is fully dissolved and properly mixed into the culture medium to avoid precipitation.
-
Assay Variability: Inconsistencies in cell passage number, confluency, and reagent preparation can all contribute to variability.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of necrosulfonamide activity in long-term experiments (>24h) | Chemical degradation in the culture medium. | Perform a stability test of necrosulfonamide in your specific medium using LC-MS (see Experimental Protocol section). Consider replenishing the compound with a partial media change for very long incubation times. |
| Cellular metabolism of the compound. | Assess compound stability in the presence of cells. Analyze cell lysates and supernatant for metabolites if the necessary equipment is available. | |
| High variability between experimental replicates | Inconsistent pipetting or mixing of the compound. | Use calibrated pipettes and ensure thorough but gentle mixing of the compound into the media before adding to cells. |
| Uneven cell seeding density. | Ensure a single-cell suspension and even distribution of cells when plating.[8] | |
| "Edge effect" in multi-well plates due to evaporation. | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells and do not use them for experimental data.[8] | |
| Unexpected cytotoxicity at high concentrations | Off-target effects or solvent toxicity. | Ensure the final DMSO concentration is low (typically ≤0.5%) and consistent across all treatments, including the vehicle control. |
| Formation of a toxic degradation product. | Analyze the medium for degradation products using LC-MS and test their potential toxicity.[7] |
Quantitative Data Summary
There is limited publicly available quantitative data on the stability of necrosulfonamide in cell culture media. The following table provides general stability information for sulfonamides in aqueous solutions, which can serve as a guideline.
| Compound Class | pH | Temperature | Half-life (t1/2) | Reference |
| Sulfonamides | 7.0 | 25°C | > 1 year (for most tested) | [9][4] |
| Sulfonamides | 9.0 | 25°C | > 1 year (for all tested) | [9][4] |
| Sulfonamides | 4.0 | 25°C | Variable, degradation observed for some | [9][4][5] |
Experimental Protocols
Protocol for Assessing Necrosulfonamide Stability in Cell Culture Media using LC-MS
This protocol provides a framework for determining the chemical stability of necrosulfonamide in a specific cell culture medium over time.
Materials:
-
Necrosulfonamide
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum
-
Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN), cold, containing an internal standard (optional but recommended)
-
LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of necrosulfonamide in anhydrous DMSO.
-
Prepare Working Solution: Warm the cell culture medium to 37°C. Spike the necrosulfonamide stock solution into the medium to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Mix thoroughly.
-
Time Point 0 (T=0): Immediately after preparation, take an aliquot (e.g., 100 µL) of the spiked medium. This will serve as your baseline concentration.
-
Incubation: Dispense the remaining spiked medium into sterile tubes or wells and place them in a 37°C incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot (e.g., 100 µL) from the incubator.
-
Sample Processing:
-
To each aliquot, add 3 volumes of cold acetonitrile (e.g., 300 µL) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
LC-MS Analysis: Analyze the concentration of the parent necrosulfonamide in each sample using a validated LC-MS method.
-
Data Analysis: Calculate the percentage of necrosulfonamide remaining at each time point relative to the T=0 sample.
% Remaining = (Peak Area at time X / Peak Area at time 0) * 100
Visualizations
Necroptosis Signaling Pathway
Caption: Necrosulfonamide inhibits necroptosis by targeting MLKL.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining necrosulfonamide stability.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]
- 3. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Necrosulfonamide Technical Support Center
Welcome to the Technical Support Center for Necrosulfonamide (NSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the off-target effects of Necrosulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Necrosulfonamide (NSA)?
A1: The primary and intended target of Necrosulfonamide is the Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][3] NSA specifically and covalently binds to Cysteine 86 (Cys86) of human MLKL, which is a crucial step in the execution of necroptosis, a form of programmed cell death.[1] This binding prevents the oligomerization of MLKL and its translocation to the plasma membrane, thereby inhibiting necroptotic cell death.[1] It is important to note that NSA is specific to human MLKL, as the equivalent residue in mouse MLKL is a tryptophan, rendering the inhibitor ineffective in murine models for this specific interaction.[3]
Q2: Besides MLKL, are there other known targets of NSA?
A2: Yes, emerging evidence has identified Gasdermin D (GSDMD) as another direct target of NSA. GSDMD is a key effector protein in pyroptosis, another form of programmed cell death. NSA has been shown to inhibit GSDMD-mediated pyroptosis.[4] Additionally, a significant off-target effect has been identified where NSA acts as a redox cycler, independently of MLKL.[5]
Q3: What are the main off-target effects of NSA observed in cellular assays?
A3: The most well-documented off-target effect of NSA is its ability to function as a redox cycler, leading to the production of reactive oxygen species (ROS). This activity results in the oxidation and aggregation of the centriolar satellite protein, Pericentriolar Material 1 (PCM1).[5] The consequences of this off-target activity include impaired ciliogenesis and disruption of autophagy.[5]
Q4: Are there known off-target effects of NSA on protein kinases?
A4: While NSA was developed as a selective inhibitor of the pseudokinase MLKL, comprehensive kinome-wide screening data in the public domain is limited. Some studies suggest NSA is highly selective for MLKL with no other off-target effects, however, other reports urge caution, suggesting the possibility of off-target activities, especially at higher concentrations.[1] Without extensive public kinome scan data, it is recommended to empirically determine the selectivity of NSA in your experimental system.
Q5: How can I be sure that the observed effects in my experiment are due to on-target inhibition of MLKL?
A5: To confirm on-target activity, several control experiments are recommended:
-
Use a Rescue Mutant: Perform experiments in cells expressing a C86W mutant of human MLKL. Since NSA covalently modifies Cys86, this mutant should be resistant to the drug's on-target effects.
-
Use a Structurally Unrelated MLKL Inhibitor: Compare the phenotype observed with NSA to that of another MLKL inhibitor with a different chemical scaffold.
-
Target Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MLKL expression. If NSA still produces the same effect in these cells, it is likely an off-target phenomenon.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity or Phenotypes at Concentrations Effective for Necroptosis Inhibition
-
Possible Cause: The observed effects may be due to the MLKL-independent, off-target activity of NSA as a redox cycler, leading to PCM1 oxidation, and subsequent disruption of ciliogenesis and autophagy.[5]
-
Troubleshooting Steps:
-
Confirm On-Target Potency: Perform a dose-response curve to determine the IC50 for necroptosis inhibition in your specific cell line. Use the lowest effective concentration for your experiments to minimize potential off-target effects.
-
Measure ROS Production: Assess whether NSA treatment leads to an increase in intracellular reactive oxygen species (ROS). A detailed protocol is provided in the "Experimental Protocols" section.
-
Analyze PCM1 Integrity: Examine the aggregation status of PCM1 via non-reducing SDS-PAGE and Western blot. An increase in high-molecular-weight PCM1 species indicates oxidation and aggregation. A detailed protocol is available in the "Experimental Protocols" section.
-
Evaluate Ciliogenesis and Autophagy: Assess the impact on these pathways using immunofluorescence for primary cilia and autophagy flux assays. Detailed protocols are provided in the "Experimental Protocols" section.
-
Use an Antioxidant Rescue: Determine if the unexpected phenotype can be reversed by co-treatment with an antioxidant, such as N-acetylcysteine (NAC).[5]
-
Issue 2: Discrepancies in NSA Efficacy Between Human and Murine Cell Lines
-
Possible Cause: NSA is known to be specific for human MLKL due to its covalent interaction with Cys86. This cysteine is replaced by a tryptophan in mouse MLKL, making NSA ineffective at inhibiting murine necroptosis through this on-target mechanism.[3]
-
Troubleshooting Steps:
-
Verify Species Origin of Cells: Confirm the species of your cell line.
-
Select an Appropriate Inhibitor for Murine Studies: For experiments in mouse cells, consider using a different MLKL inhibitor that is active against the murine protein.
-
Investigate Off-Target Effects in Murine Cells: Be aware that the off-target effects of NSA, such as the induction of ROS and PCM1 oxidation, may still occur in murine cells as this is MLKL-independent.[5]
-
Quantitative Data on Necrosulfonamide Activity
| Target | Assay Type | Cell Line | IC50 | Reference |
| Human MLKL | Necroptosis Inhibition | HT-29 | < 1 µM | [4] |
| Human MLKL | Necroptosis Inhibition | Jurkat (FADD-null) | < 1 µM | [4] |
| Human MLKL | Necroptosis Inhibition | - | < 0.2 µM | [6] |
Note: Comprehensive, publicly available kinome scan data with IC50 values for a broad panel of kinases is currently limited for Necrosulfonamide. Researchers are encouraged to perform their own selectivity profiling if off-target kinase effects are suspected.
Experimental Protocols
Protocol 1: Measurement of NSA-Induced Reactive Oxygen Species (ROS) Production
This protocol utilizes a fluorescent probe, such as CellROX Green, to detect intracellular ROS levels.
Materials:
-
Cells of interest
-
Necrosulfonamide (NSA)
-
N-acetylcysteine (NAC) (as a positive control for ROS inhibition)
-
CellROX™ Green Reagent (or similar ROS detection reagent)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
-
Treat cells with the desired concentrations of NSA for the indicated time. Include a vehicle control (DMSO) and a positive control for ROS induction if available. For a rescue experiment, pre-treat a set of cells with NAC (e.g., 5 mM for 1 hour) before adding NSA.
-
Prepare the ROS detection reagent according to the manufacturer's instructions. For CellROX Green, a final concentration of 5 µM is often used.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the ROS detection reagent diluted in PBS or culture medium to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS.
-
Immediately analyze the cells by fluorescence microscopy or a fluorescence plate reader using the appropriate filter set (e.g., excitation/emission ~485/520 nm for CellROX Green).
Protocol 2: Assessment of PCM1 Oxidation and Aggregation
This protocol uses non-reducing SDS-PAGE and Western blotting to detect high-molecular-weight species of PCM1, which are indicative of oxidation-induced aggregation.
Materials:
-
Cells of interest
-
Necrosulfonamide (NSA)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT)
-
Reducing Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
Primary antibody against PCM1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Treat cells with NSA at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Harvest the cells and lyse them on ice using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare two sets of samples for each condition. To one set, add non-reducing sample buffer. To the other set, add reducing sample buffer.
-
Boil the samples with reducing sample buffer for 5-10 minutes. Do NOT boil the samples with non-reducing sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against PCM1.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate. High-molecular-weight smears or bands in the non-reduced lanes that are absent in the reduced lanes are indicative of PCM1 aggregates formed through disulfide bonds.
Protocol 3: Immunofluorescence Staining for Primary Cilia
This protocol allows for the visualization and quantification of primary cilia to assess the impact of NSA on ciliogenesis.
Materials:
-
Cells cultured on glass coverslips
-
Necrosulfonamide (NSA)
-
Serum-free medium (to induce ciliogenesis)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-acetylated tubulin (for the ciliary axoneme) and anti-gamma-tubulin (for the basal body)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips.
-
To induce ciliogenesis, replace the growth medium with serum-free medium for 24-48 hours. Treat the cells with NSA or vehicle during this serum starvation period.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-acetylated tubulin and anti-gamma-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. The percentage of ciliated cells can be quantified by counting the number of cells with a primary cilium (acetylated tubulin-positive structure extending from a gamma-tubulin-positive basal body) and dividing by the total number of cells (DAPI-stained nuclei).
Protocol 4: Autophagy Flux Assay
This protocol measures autophagic flux by assessing the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cells of interest
-
Necrosulfonamide (NSA)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer
-
Primary antibody against LC3B
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to attach.
-
Treat cells with NSA or vehicle for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells for each condition.
-
Harvest and lyse the cells.
-
Perform Western blotting as described in Protocol 2 (using reducing sample buffer).
-
Probe the membrane with an antibody against LC3B.
-
Quantify the levels of LC3-II (the lower, lipidated band). Autophagic flux is determined by the difference in the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor compared to its absence. A blockage in autophagy flux caused by NSA would result in an accumulation of LC3-II even without the lysosomal inhibitor, and potentially a smaller difference when the inhibitor is added.
Signaling Pathways and Experimental Workflows
On-Target Necroptosis Pathway Inhibition by Necrosulfonamide
Caption: On-target inhibition of necroptosis by Necrosulfonamide.
Off-Target Pathway of Necrosulfonamide via Redox Cycling
Caption: Off-target effects of Necrosulfonamide via redox cycling.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for troubleshooting Necrosulfonamide off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Necrosulfonamide causes oxidation of PCM1 and impairs ciliogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.longevitywiki.org [en.longevitywiki.org]
Technical Support Center: Optimizing Necrosulfonamide for Necroptosis Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Necrosulfonamide (B1662192) (NSA) to inhibit necroptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Necrosulfonamide (NSA)?
A1: Necrosulfonamide is a potent and selective inhibitor of necroptosis.[1][2] It primarily functions by targeting the Mixed Lineage Kinase Domain-like protein (MLKL), which is the terminal and indispensable mediator of necroptosis.[3] NSA covalently binds to Cysteine 86 (Cys86) in the N-terminal domain of human MLKL, which blocks the disulfide bond formation between MLKL monomers.[3] This action prevents MLKL oligomerization and its subsequent translocation to the plasma membrane, thereby inhibiting the disruption of membrane integrity that characterizes necroptotic cell death.[4] NSA acts downstream of the activation of Receptor-Interacting serine-threonine Kinase 3 (RIPK3).[1][2] Some studies have also indicated that NSA can inhibit Gasdermin D (GSDMD), a key protein in pyroptosis, another form of programmed cell death.[1][5]
Q2: What is the recommended working concentration for Necrosulfonamide?
A2: The optimal working concentration of NSA can vary depending on the cell type and the specific experimental conditions. However, a general starting point is a concentration range of 0.1 µM to 1 µM. For instance, in human HT-29 cells, NSA has an IC50 of 124 nM for inhibiting necroptosis induced by TNF-α, a SMAC mimetic, and z-VAD-fmk.[3] In primary and human astrocytes, 1 µM was found to be the optimal concentration, while concentrations of 10 µM and 100 µM showed toxicity.[6] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Q3: How should I prepare and store Necrosulfonamide?
A3: Necrosulfonamide is typically supplied as a lyophilized powder.[2] For a 10 mM stock solution, you can reconstitute 5 mg of powder in 1.08 mL of DMSO.[2] The solubility in DMSO is at least 10 mg/mL.[2][7] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2] The lyophilized powder is stable for 24 months when stored at -20°C and desiccated.[2] Once in solution, it should be stored at -20°C and used within 3 months to prevent loss of potency.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Necrosulfonamide is not inhibiting necroptosis in my mouse cell line. | Species specificity of NSA. | Necrosulfonamide's target, Cysteine 86 in human MLKL, is replaced by a tryptophan residue in mouse MLKL, rendering NSA ineffective in murine cells.[8] For experiments in mouse cells, consider using a different MLKL inhibitor that is active in mice, or use a different approach to inhibit necroptosis. |
| High levels of background cell death are observed even with NSA treatment. | NSA toxicity at high concentrations. | High concentrations of NSA (e.g., 10 µM and 100 µM) can be toxic to some cell types, such as primary astrocytes.[6] Perform a dose-response curve to determine the optimal, non-toxic concentration of NSA for your specific cell line. Start with a lower concentration range (e.g., 0.1 µM to 1 µM). |
| Variability in the effectiveness of necroptosis inhibition. | Inconsistent experimental conditions. | Ensure consistent cell seeding density, as overgrowth can lead to increased background cell death.[9] Verify the activity of the necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-fmk). The optimal incubation time for necroptosis induction can vary and should be determined empirically for your system.[10] |
| Difficulty in confirming that the observed cell death is indeed necroptosis. | Lack of appropriate controls. | To confirm that the cell death is due to necroptosis, include a control group pre-treated with a RIPK1 inhibitor like Necrostatin-1 (10-30 µM) for 30-60 minutes before adding the necroptosis-inducing cocktail.[10] This should block necroptosis and serve as a positive control for inhibition. |
Quantitative Data Summary
Table 1: Necrosulfonamide Potency and Working Concentrations
| Parameter | Value | Cell Line/Condition | Reference |
| IC50 | < 0.2 µM | General | [1][2] |
| IC50 | 124 nM | HT-29 cells (TNF, SMAC mimetic, zVAD.fmk induced) | [3] |
| Optimal in vitro Concentration | 1 µM | Primary and human astrocytes | [6] |
| Toxic Concentration | 10 µM and 100 µM | Primary and human astrocytes | [6] |
| In vivo Dosage* | 3.7 mg/kg/day (i.p.) | MDA-MB-231 xenograft mouse model | [11] |
Experimental Protocols
Protocol 1: Determination of Optimal Necrosulfonamide Concentration
This protocol outlines a method to determine the optimal concentration of NSA for inhibiting necroptosis in a specific cell line.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Necrosulfonamide in DMSO.[2]
-
Prepare serial dilutions of NSA in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 5, 10 µM).
-
Prepare the necroptosis-inducing cocktail. For example, for HT-29 cells, this could be a combination of TNF-α (20 ng/mL), a Smac mimetic (e.g., 100 nM SM-164), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).[10]
-
-
Treatment:
-
Pre-treat the cells with the different concentrations of NSA for 30-60 minutes.
-
Include a vehicle control (DMSO) and a positive control for necroptosis (no NSA).
-
Add the necroptosis-inducing cocktail to the appropriate wells.
-
-
Incubation: Incubate the plate for a predetermined time course (e.g., 6, 12, or 24 hours), which should be optimized for your cell line.[10]
-
Quantification of Cell Death:
-
Data Analysis: Plot the percentage of cell death against the NSA concentration to determine the IC50 value and the optimal non-toxic concentration.
Protocol 2: Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol describes a standard method for inducing necroptosis in HT-29 cells and inhibiting it with Necrosulfonamide.
-
Cell Seeding: Seed HT-29 cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere and grow for 24 hours to reach 70-80% confluency.[10]
-
Preparation of Reagents:
-
Prepare stock solutions of TNF-α, a Smac mimetic (e.g., SM-164), and z-VAD-fmk.[10]
-
Prepare a working solution of Necrosulfonamide at the predetermined optimal concentration (e.g., 1 µM).
-
-
Treatment:
-
Negative Control: Replace the medium with fresh complete medium.
-
Necroptosis Induction Group: Replace the medium with fresh medium containing TNF-α (20 ng/mL), Smac mimetic (100 nM), and z-VAD-fmk (20 µM).[10]
-
NSA Inhibition Group: Pre-treat cells with the optimal concentration of NSA for 30-60 minutes before adding the necroptosis-inducing cocktail.
-
-
Incubation: Incubate the cells for 12-24 hours.[10]
-
Assessment of Necroptosis:
-
Collect both the supernatant and adherent cells.
-
Quantify cell death using either an LDH release assay or PI staining followed by flow cytometry as described in Protocol 1.[10]
-
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of Necrosulfonamide on MLKL.
References
- 1. en.longevitywiki.org [en.longevitywiki.org]
- 2. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]
- 7. Necrosulfonamide | Necroptosis | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Necrosulfonamide and Necroptosis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Necrosulfonamide (B1662192) in mouse cell models.
Frequently Asked Questions (FAQs)
Q1: Why is Necrosulfonamide (NSA) not inhibiting necroptosis in my mouse cells?
A1: Necrosulfonamide is ineffective in mouse cells due to a key difference in its molecular target, the Mixed Lineage Kinase Domain-like protein (MLKL). NSA functions by covalently binding to a specific cysteine residue at position 86 (Cys86) within human MLKL.[1][2] This binding event prevents the oligomerization of MLKL, a critical step for the execution of necroptosis.[1] However, in murine MLKL, this cysteine residue is replaced by a tryptophan.[2] The absence of Cys86 in mouse MLKL means that Necrosulfonamide cannot bind to its target and therefore cannot inhibit necroptosis in mouse cells.[2][3]
Q2: How does Necrosulfonamide work in human cells?
A2: In human cells, Necrosulfonamide acts as a potent and selective inhibitor of necroptosis.[1][4] Upon induction of the necroptotic pathway, the pseudokinase MLKL is phosphorylated by RIPK3. This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane. These MLKL oligomers disrupt the membrane integrity, causing cell lysis. Necrosulfonamide specifically targets the N-terminal domain of human MLKL, covalently modifying the Cys86 residue.[1] This modification sterically hinders the MLKL monomers from assembling into functional oligomers, thereby halting the execution of necroptotic cell death.[1]
Q3: Are there species-specific differences in the necroptosis pathway beyond MLKL?
A3: Yes, there are other documented differences between the human and mouse necroptosis signaling pathways. For instance, the specific phosphorylation sites on both RIPK3 and MLKL that are crucial for pathway activation differ between the two species.[5] This is an important consideration when selecting antibodies for Western blotting, as species-specific phospho-antibodies are required for accurate detection of activated RIPK3 and MLKL.[5] Additionally, the interaction between RIPK3 and MLKL has been shown to be species-specific, with murine RIPK3 unable to interact with human MLKL and vice versa.
Troubleshooting Guide
Issue: I'm not observing any cell death after inducing necroptosis in my mouse cell line.
-
Possible Cause 1: Low expression of key necroptosis proteins.
-
Troubleshooting Tip: Verify the protein expression levels of RIPK1, RIPK3, and MLKL in your specific mouse cell line using Western blot.[6] Not all cell lines express these proteins at sufficient levels to undergo necroptosis. If expression is low or absent, consider using a different cell line known to be sensitive to necroptosis, such as L929 fibrosarcoma cells or bone marrow-derived macrophages (BMDMs).[7][8]
-
-
Possible Cause 2: Inactive reagents or incorrect concentrations.
-
Troubleshooting Tip: Ensure that your reagents, particularly TNF-α, Smac mimetic, and z-VAD-fmk, are stored correctly and have not expired.[6] It is also crucial to perform dose-response experiments to determine the optimal concentration of each reagent for your specific cell line, as sensitivity can vary.[8]
-
-
Possible Cause 3: Suboptimal cell culture conditions.
Issue: I'm observing high background cell death in my untreated control wells.
-
Possible Cause 1: Cell culture stress.
-
Troubleshooting Tip: As mentioned above, maintaining optimal cell culture conditions is critical. Over-confluency, nutrient depletion, or rough handling of cells can lead to increased baseline cell death.[6]
-
-
Possible Cause 2: Reagent toxicity.
-
Troubleshooting Tip: Test the toxicity of the vehicle used to dissolve your inhibitors and inducing agents (e.g., DMSO) at the final concentration used in your experiments. If the vehicle itself is causing cell death, you may need to use a lower concentration.[6]
-
Quantitative Data: Necroptosis Inhibitors
The following table summarizes the inhibitory concentrations of various necroptosis inhibitors in human and mouse cell lines.
| Inhibitor | Target | Species | Cell Line | IC50 | Reference |
| Necrosulfonamide (NSA) | MLKL | Human | HT-29 | 124 nM | [1] |
| Necrosulfonamide (NSA) | MLKL | Mouse | L929, 3T3 | No effect | [1] |
| GSK'872 | RIPK3 | Human | HT-29 | Potent Inhibition | [9] |
| GSK'872 | RIPK3 | Mouse | MEFs | Potent Inhibition | [9] |
| Zharp-99 | RIPK3 | Human | HT-29 | More potent than GSK'872 | [9] |
| Zharp-99 | RIPK3 | Mouse | MEFs | 0.15 - 1.2 µM | [9] |
| Necrostatin-1 (Nec-1) | RIPK1 | Human & Mouse | Various | Micromolar range | [10] |
Experimental Protocols
Protocol 1: Induction of Necroptosis in Human HT-29 Cells
This protocol is adapted from established methods to induce necroptosis in the human colon adenocarcinoma cell line HT-29.[11][12]
Materials:
-
HT-29 cells
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human TNF-α
-
Smac mimetic (e.g., SM-164 or LCL161)
-
z-VAD-fmk (pan-caspase inhibitor)
-
Necrosulfonamide (for positive control of inhibition)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Propidium Iodide)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Inhibitor Pre-treatment: Pre-incubate cells with Necrosulfonamide (e.g., 1 µM) or vehicle control for 1-2 hours.
-
Necroptosis Induction: Add a combination of human TNF-α (e.g., 20-40 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Cell Death: Measure cell viability using your chosen method (e.g., LDH release assay, Propidium Iodide staining followed by flow cytometry, or a luminescence-based viability assay).
Protocol 2: Induction of Necroptosis in Mouse L929 Cells
This protocol is a standard method for inducing necroptosis in the mouse fibrosarcoma cell line L929.[7]
Materials:
-
L929 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant mouse TNF-α
-
z-VAD-fmk
-
Alternative Necroptosis Inhibitor (e.g., GSK'872 or Necrostatin-1)
-
96-well plates
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate cells with an appropriate inhibitor for mouse cells, such as GSK'872 (e.g., 1 µM) or Necrostatin-1 (e.g., 30 µM), or a vehicle control for 1-2 hours.
-
Necroptosis Induction: Treat the cells with mouse TNF-α (e.g., 10 ng/mL) and z-VAD-fmk (e.g., 20 µM).
-
Incubation: Incubate the plate for 6-18 hours.
-
Assessment of Cell Death: Collect the cell culture supernatant and measure LDH release according to the manufacturer's protocol.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Necrosulfonamide causes oxidation of PCM1 and impairs ciliogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.longevitywiki.org [en.longevitywiki.org]
- 5. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Necrosis Inhibitor 2 (Nec-2) Technical Support Center
Welcome to the technical support center for Necrosis Inhibitor 2 (Nec-2). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful application of Nec-2 in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Nec-2) and what is its mechanism of action?
This compound (Nec-2) is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2] It functions by binding to the ATP-binding pocket of RIPK2, which prevents its autophosphorylation and subsequent activation of the downstream necroptosis signaling cascade.[1][2] This targeted inhibition effectively halts programmed necrotic cell death, making Nec-2 a valuable tool for studying necroptosis, particularly in contexts where apoptosis is inhibited.[1]
Q2: Is this compound (Nec-2) species-specific?
Currently, there is limited published data directly comparing the efficacy of Nec-2 across different species (e.g., human, mouse, rat). However, pronounced species selectivity has been observed with other necroptosis inhibitors that target related kinases like RIPK1. For example, some RIPK1 inhibitors show significantly lower potency in rodent cells compared to human cells.[3] Given this precedent, it is critical for researchers to empirically validate the optimal concentration and efficacy of Nec-2 in their specific cell lines and animal models. Cross-species differences in the kinase domain of RIPK2 could potentially alter the binding affinity and inhibitory activity of Nec-2.
Q3: How does Nec-2 differ from Necrostatin-1 (Nec-1) and Necrostatin-1s (Nec-1s)?
The primary difference lies in their molecular targets. Nec-2 is a selective inhibitor of RIPK2 . In contrast, Necrostatin-1 (Nec-1) and its more stable analogue, Necrostatin-1s (Nec-1s), are inhibitors of RIPK1 .[1][4][5] While both RIPK1 and RIPK2 are key mediators of programmed cell death and inflammation, they play distinct roles in different signaling pathways. Nec-1 has also been reported to have off-target effects, including the inhibition of indoleamine 2,3-dioxygenase (IDO), an effect not shared by Nec-1s.[5] Using Nec-2 allows for the specific interrogation of RIPK2-mediated pathways.
Q4: What are the recommended working concentrations for Nec-2?
The optimal working concentration of Nec-2 is cell-type dependent and should be determined empirically. However, for most in vitro applications, Nec-2 demonstrates maximal inhibitory activity at low micromolar concentrations, typically in the range of 1–10 μM.[6] It is reported to have nanomolar IC₅₀ potency for RIPK2 inhibition in biochemical assays.[6]
Q5: How should I prepare and store Nec-2 stock solutions?
Nec-2 is typically supplied as a crystalline solid and is highly soluble in DMSO.[6]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10–50 mM) in anhydrous DMSO.
-
Aliquoting: Apportion the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.[2][6]
-
Working Solution: Immediately before use, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture is kept low (typically <0.1%) to prevent solvent-induced cytotoxicity.[6]
Troubleshooting Guide
Problem: I am not observing the expected inhibition of necroptosis in my mouse or rat cell line after using Nec-2.
-
Answer: This could be due to species-specific differences in Nec-2 potency. The binding pocket of RIPK2 may vary between humans, mice, and rats, potentially reducing the inhibitor's efficacy in rodent models.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a broad range of Nec-2 concentrations (e.g., 0.1 µM to 50 µM) to determine the effective inhibitory concentration for your specific cell line.
-
Verify Necroptosis Induction: Ensure your stimulus (e.g., TNFα, Smac mimetic, and z-VAD-fmk) is potently and specifically inducing necroptosis in your cells.
-
Use Positive Controls: Compare the effect of Nec-2 to a known inhibitor of necroptosis in your system, if available.
-
Consider Alternative Inhibitors: If Nec-2 proves ineffective in your rodent model, you may need to consider an alternative inhibitor or use a genetic approach (e.g., RIPK2 knockout/knockdown) to validate your findings.
-
-
Problem: My cells are still dying after treatment with Nec-2 and a necroptosis stimulus.
-
Answer: Cell death may be occurring through alternative pathways that are independent of RIPK2.
-
Troubleshooting Steps:
-
Rule out Apoptosis: Ensure you are using a pan-caspase inhibitor, such as z-VAD-fmk, at an effective concentration to fully block apoptosis.[6] Without it, the stimulus might be inducing RIPK1-dependent apoptosis.
-
Consider Other Necrotic Pathways: Investigate the potential involvement of other regulated necrosis pathways, such as ferroptosis or pyroptosis. Use specific inhibitors for these pathways (e.g., ferrostatin-1 for ferroptosis) in combination with Nec-2 to dissect the mechanism of cell death.[6]
-
Assess Cell Viability at Multiple Time Points: The kinetics of cell death can vary. Analyze cell viability at different times after treatment to capture the inhibitory effect of Nec-2 accurately.
-
-
Problem: I am concerned about potential off-target effects.
-
Answer: While Nec-2 is designed for high selectivity towards RIPK2, validating its specific action in your experimental context is crucial for rigorous data interpretation.
-
Troubleshooting Steps:
-
Use a Negative Control: If available, use a structurally similar but biologically inactive analogue of Nec-2.
-
Perform Rescue Experiments: Use a genetic approach. For instance, demonstrate that Nec-2 has no effect on cell viability in RIPK2-knockout or knockdown cells subjected to the same necroptotic stimulus. This is a robust method for confirming on-target activity.
-
Profile Against Other Kinases: If resources permit, perform a kinase panel screen to confirm the selectivity of Nec-2 at the concentrations used in your experiments.
-
-
Data Presentation: Inhibitor Comparison
The table below summarizes the key characteristics of Nec-2 and related necroptosis inhibitors.
| Feature | This compound (Nec-2) | Necrostatin-1 (Nec-1) | Necrostatin-1s (Nec-1s) |
| Primary Target | RIPK2 [1][2] | RIPK1[5] | RIPK1[4][5] |
| Mechanism | ATP-competitive kinase inhibitor[1][2] | Allosteric kinase inhibitor[7] | Allosteric kinase inhibitor[7] |
| Known Off-Targets | Not widely reported | Indoleamine 2,3-dioxygenase (IDO)[5] | Lacks IDO-targeting effect[4][5] |
| Species Specificity | Validation required; potency may differ across species. | Potency can differ between human and mouse cells.[5] | Potency can differ between human and mouse cells.[5] |
| In Vivo Stability | Favorable pharmacokinetics reported[1] | Limited stability[1] | More stable than Nec-1[5] |
Experimental Protocols
Protocol 1: Cellular Assay to Validate Nec-2 Species Specificity
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of Nec-2 in cell lines from different species.
-
Cell Plating: Seed cells from the species of interest (e.g., human HT-29, mouse L929) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x concentration serial dilution of Nec-2 in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubation: Add the diluted Nec-2 or vehicle control to the appropriate wells and incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a 2x concentration of the necroptosis stimulus cocktail (e.g., for HT-29 cells: 40 ng/mL TNFα + 2 µM Smac mimetic + 40 µM z-VAD-fmk). Add this cocktail to all wells except the untreated controls.
-
Incubation: Incubate the plates for a predetermined time (e.g., 12-24 hours), sufficient to induce >80% cell death in the vehicle control wells.
-
Viability Assessment: Measure cell viability using a standard method, such as a CellTiter-Glo® Luminescent Cell Viability Assay or by measuring ATP levels.
-
Data Analysis: Normalize the viability data, with the stimulus-only wells set as 0% viability and the untreated control wells as 100% viability. Plot the normalized viability against the log of Nec-2 concentration and use a non-linear regression (four-parameter logistic curve) to calculate the IC₅₀ value for each species.
Protocol 2: Distinguishing Necroptosis from Other Cell Death Pathways
This protocol helps to confirm that the observed cell death is specifically mediated by the RIPK2 pathway.
-
Experimental Groups: Set up the following treatment groups in your chosen cell line:
-
Untreated Control
-
Stimulus Only (e.g., TNFα + Smac mimetic)
-
Apoptosis Control: Stimulus + Nec-2 (10 µM)
-
Necroptosis Control: Stimulus + z-VAD-fmk (20 µM)
-
Full Inhibition Control: Stimulus + z-VAD-fmk (20 µM) + Nec-2 (10 µM)
-
Ferroptosis Control (optional): Stimulus + z-VAD-fmk (20 µM) + Ferrostatin-1 (1 µM)
-
-
Treatment and Incubation: Treat cells as described in the groups above and incubate for the standard duration required to induce cell death.
-
Viability Assessment: Quantify cell viability for each group.
-
Interpretation:
-
If Nec-2 alone does not rescue cell death, but the combination of Nec-2 and z-VAD-fmk does, it suggests the stimulus can induce both apoptosis and necroptosis.
-
If cell death induced by "Stimulus + z-VAD-fmk" is rescued by Nec-2, it confirms the cell death is RIPK2-dependent necroptosis.
-
If the "Full Inhibition Control" group still shows significant cell death, other pathways may be involved.
-
Visualizations
Caption: RIPK2 signaling pathway and the inhibitory action of Nec-2.
Caption: Troubleshooting workflow for lack of Nec-2 efficacy.
Caption: Experimental workflow for validating Nec-2 species specificity.
References
- 1. traf2.com [traf2.com]
- 2. traf2.com [traf2.com]
- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. traf2.com [traf2.com]
- 7. frontiersin.org [frontiersin.org]
How to prevent Necrosis inhibitor 2 precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Necrosis Inhibitor 2 (Necrostatin-2) and IM-54. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to ensure the success and reproducibility of your experiments.
Troubleshooting Guides
Issue: Precipitate Formation Upon Addition to Aqueous Solutions
Precipitation of necrosis inhibitors upon dilution of a concentrated DMSO stock into aqueous buffers or cell culture media is a common challenge. This is primarily due to the significant drop in solvent polarity, causing the hydrophobic compound to fall out of solution.
Immediate Precipitation (Upon Dilution)
| Potential Cause | Recommended Solution |
| High Stock Concentration | Prepare a stock solution with a lower concentration. While this requires adding a larger volume to your media, it helps maintain a low final DMSO concentration. |
| Rapid Dilution | Add the inhibitor stock solution drop-wise to the aqueous medium while gently vortexing or swirling. This prevents localized high concentrations that can initiate precipitation.[1] |
| Low Temperature of Medium | Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the inhibitor, as solubility of some compounds decreases at lower temperatures.[1] |
| Incorrect Dilution Order | Always add the organic stock solution (e.g., DMSO) to the larger volume of the aqueous solution, not the other way around. This ensures a more gradual and controlled change in solvent polarity. |
Delayed Precipitation (Hours or Days After Dilution)
| Potential Cause | Recommended Solution |
| Exceeded Kinetic Solubility | The concentration used, although initially soluble, may be above the long-term kinetic solubility in your specific medium. Determine the kinetic solubility by preparing serial dilutions and monitoring for precipitation over time. |
| Temperature Fluctuations | Minimize the time that culture plates are outside of the incubator. Use a heated stage during microscopy to maintain a constant temperature. |
| pH Instability | Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH, as pH shifts can affect the inhibitor's solubility. |
| Inhibitor Degradation | Refer to the manufacturer's datasheet for information on the inhibitor's stability in aqueous solutions. If the compound is unstable, consider shorter-term experiments or more frequent media changes with freshly added inhibitor. |
| Interaction with Media Components | Serum proteins can sometimes help solubilize hydrophobic compounds. Conversely, other media components might promote precipitation. If using serum-free media, consider whether the addition of a small amount of serum is permissible for your experiment to aid solubility. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (Necrostatin-2)?
A1: this compound, also known as Necrostatin-2 (Nec-2), is a potent and specific inhibitor of necroptosis.[2] It functions by targeting Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK2, key mediators in the necroptotic signaling pathway.[3] It is widely used in research to study the role of necroptosis in various diseases, including ischemic injury and inflammation.
Q2: What is IM-54?
A2: IM-54 is a selective inhibitor of oxidative stress-induced necrosis. It has been shown to protect cells from necrotic cell death induced by reactive oxygen species (ROS) without affecting apoptosis triggered by other stimuli.
Q3: What are the recommended solvents for Necrostatin-2 and IM-54?
A3: Both Necrostatin-2 and IM-54 are highly soluble in dimethyl sulfoxide (B87167) (DMSO). Necrostatin-2 also shows good solubility in ethanol (B145695) and dimethylformamide (DMF).[4][5] IM-54 is also soluble in ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium.
Q4: What are the optimal storage conditions for this compound and IM-54?
A4: Both inhibitors should be stored as a solid at -20°C for long-term stability.[3] Stock solutions in DMSO can also be stored at -20°C, and it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation of the compound.[3]
Q5: What is the maximum recommended final DMSO concentration in cell culture?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to minimize cytotoxicity. However, the tolerance to DMSO can be cell-line dependent, so it is recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.
Quantitative Data
Solubility of Necrosis Inhibitors
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Necrostatin-2 | DMSO | ~20[4] | ~72.02 |
| Ethanol | ~3[4] | ~10.80 | |
| Dimethylformamide | ~14[4] | ~50.41 | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5[4] | ~1.80 | |
| IM-54 | DMSO | >32.5 | >100 |
| Ethanol | >8.1 | >25 |
Note: The molecular weight of Necrostatin-2 is 277.71 g/mol and IM-54 is 325.4 g/mol . Molar solubility was calculated based on these values.
Experimental Protocols
Protocol 1: Preparation of Necrostatin-2 Stock and Working Solutions
-
Preparation of Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of solid Necrostatin-2 to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of high-purity, anhydrous DMSO to the vial. For example, to 1 mg of Necrostatin-2 (MW: 277.71), add 36.01 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. If precipitation is observed, gently warm the solution to room temperature.[3]
-
Aliquot the stock solution into single-use tubes and store at -20°C.[3]
-
-
Preparation of Working Solution for Cell Culture:
-
Thaw an aliquot of the 10 mM Necrostatin-2 stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Serially dilute the stock solution in the pre-warmed medium to achieve the desired final concentration. It is recommended to perform a stepwise dilution. For example, first dilute the DMSO stock into a small volume of medium, and then add this intermediate dilution to the final culture volume.
-
Add the diluted inhibitor to your cell culture plates, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Protocol 2: In Vitro Necroptosis Induction and Inhibition Assay
-
Cell Seeding:
-
Seed a necroptosis-prone cell line (e.g., L929 or HT-29) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Inhibitor Pre-treatment:
-
The following day, pre-treat the cells with various concentrations of Necrostatin-2 (e.g., 0.1 to 30 µM) for 30-60 minutes.[3] Include a vehicle control (DMSO) at the same final concentration.
-
-
Necroptosis Induction:
-
To induce necroptosis, treat the cells with a combination of a death ligand, such as TNF-α (e.g., 10-100 ng/mL), and a pan-caspase inhibitor, such as z-VAD-fmk (e.g., 20-50 µM), to block the apoptotic pathway.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 12-24 hours).
-
Assess cell viability using a suitable method, such as an LDH release assay (to measure membrane integrity) or a cell viability reagent (e.g., CellTiter-Glo®).
-
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of Necrostatin-2.
Caption: Oxidative stress-induced necrosis pathway and the inhibitory action of IM-54.
Caption: Logical workflow for troubleshooting necrosis inhibitor precipitation.
References
Technical Support Center: Interpreting Unexpected Results with Necrosulfonamide
Welcome to the technical support center for Necrosulfonamide (B1662192) (NSA). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Necrosulfonamide (NSA)?
Necrosulfonamide is primarily known as a potent and selective inhibitor of necroptosis.[1] It specifically targets the Mixed Lineage Kinase Domain-Like (MLKL) protein, which is the key executioner of necroptotic cell death.[2][3] NSA covalently binds to Cysteine 86 (Cys86) in human MLKL, preventing its oligomerization and subsequent translocation to the plasma membrane, thereby blocking membrane rupture.[4][5]
However, it is crucial to note that NSA also directly inhibits Gasdermin D (GSDMD), the executioner of pyroptosis.[6][7] This dual inhibitory activity means NSA can block both necroptosis and pyroptosis.[6][8]
Q2: I'm using NSA to study necroptosis, but I'm seeing unexpected inhibition of inflammatory cytokine release. Why is this happening?
This is a common and important observation. The unexpected inhibition of inflammatory cytokines, such as IL-1β, is likely due to NSA's off-target effect on the pyroptosis pathway.[6] Specifically, NSA can inhibit GSDMD, which is responsible for pore formation and the release of mature IL-1β during pyroptosis.[3][9] Therefore, if your experimental system has active pyroptosis signaling, NSA will inhibit this pathway in addition to necroptosis.
Furthermore, NSA has been shown to reduce the expression of key inflammasome components like NLRP3 and Caspase-1, which are upstream of GSDMD activation.[6][9] It can also activate the Nrf2 antioxidant pathway, which has anti-inflammatory effects.[6][10]
Q3: My experiments with NSA in mouse models are not showing the expected protective effects against necroptosis. What could be the reason?
The primary reason for the lack of efficacy in mouse models is the species specificity of Necrosulfonamide.[11] NSA targets Cysteine 86 (Cys86) of human MLKL. In mice, this residue is a tryptophan, which NSA cannot bind to.[11] Therefore, NSA is a potent inhibitor of human MLKL but is largely ineffective against mouse MLKL. When working with murine cells or in vivo mouse models, it is essential to use a different MLKL inhibitor that is active against the mouse protein, or to use humanized cell lines.
Q4: I observe that NSA treatment does not reduce the phosphorylation of RIPK1 or RIPK3 in my western blots. Is the compound not working?
This is an expected result and does not indicate a problem with the compound's activity. Necrosulfonamide acts downstream of RIPK1 and RIPK3 activation.[1][12] It targets MLKL, preventing its oligomerization and function, but it does not inhibit the upstream kinase activity of RIPK1 and RIPK3 or the formation of the necrosome complex.[2] In fact, some studies have reported that NSA treatment can even lead to an accumulation of phosphorylated RIPK1 and RIPK3, as the downstream pathway is blocked.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of cell death in a necroptosis assay. | Species Specificity: You are using a mouse cell line or in vivo model. | NSA is not effective against mouse MLKL. Use a different MLKL inhibitor known to be active in mice. |
| Ineffective Necroptosis Induction: The stimulus is not strong enough to induce necroptosis. | Ensure your positive controls for necroptosis are working. Optimize the concentration of your stimuli (e.g., TNF-α, SMAC mimetic, z-VAD-FMK). | |
| Incorrect NSA Concentration: The concentration of NSA is too low. | Perform a dose-response curve to determine the optimal concentration for your cell type and stimulus. IC50 values are typically in the nanomolar range for human cells.[1] | |
| Unexpected decrease in IL-1β secretion. | Inhibition of Pyroptosis: Your experimental conditions are also activating the pyroptosis pathway. | Be aware of NSA's dual inhibitory role. To isolate the effects on necroptosis, consider using a more specific GSDMD inhibitor as a control or using cells deficient in key pyroptosis components (e.g., Caspase-1, GSDMD). |
| No change in RIPK1 or RIPK3 phosphorylation. | Downstream Target: NSA acts on MLKL, downstream of RIPK1/RIPK3 phosphorylation. | This is expected. To confirm target engagement, you should assess the phosphorylation and oligomerization of MLKL. A decrease in p-MLKL (oligomers) would indicate NSA is working. |
| Variability in results between experiments. | NSA Stability: Improper storage and handling of NSA can lead to degradation. | Store lyophilized NSA at -20°C, desiccated. Once in solution (e.g., DMSO), aliquot and store at -20°C and use within 3 months to avoid loss of potency. Avoid multiple freeze-thaw cycles.[13] |
| Cell Culture Conditions: Cell density, passage number, and serum concentration can all affect the cellular response to necroptosis stimuli and inhibitors. | Standardize your cell culture and experimental setup to ensure reproducibility. |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, a hallmark of necrotic cell death.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
Necrosulfonamide (NSA)
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)
-
LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[14]
-
Pre-treat cells with various concentrations of NSA or vehicle control (DMSO) for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimuli to the wells. Include the following controls:
-
Untreated Control: Cells with medium only (measures spontaneous LDH release).
-
Vehicle Control: Cells with vehicle (e.g., DMSO) and necroptosis stimuli.
-
Maximum LDH Release Control: Lyse untreated cells with the lysis buffer provided in the kit.
-
-
Incubate for the desired period (e.g., 6-24 hours).
-
Centrifuge the plate at 250 x g for 10 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Calculation:
-
% Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol allows for the detection of the activated, phosphorylated form of MLKL.
Materials:
-
Cell culture dishes
-
NSA and necroptosis-inducing agents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-MLKL, anti-total MLKL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Plate and treat cells with NSA and necroptosis stimuli as you would for a functional assay.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer. For detecting MLKL oligomers, prepare samples in non-reducing buffer (without β-mercaptoethanol or DTT).
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
Immunoprecipitation of RIPK1-RIPK3 Complex
This protocol can be used to assess whether NSA affects the formation of the upstream necrosome complex.
Materials:
-
Cell culture dishes
-
NSA and necroptosis-inducing agents
-
IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Anti-RIPK3 antibody (or anti-RIPK1)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli buffer)
-
Primary antibodies for Western blot: anti-RIPK1, anti-RIPK3
Procedure:
-
Treat cells with NSA and necroptosis stimuli.
-
Lyse cells with ice-cold IP Lysis Buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-RIPK3) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting for the presence of the co-immunoprecipitated protein (e.g., RIPK1).
Signaling Pathways and Experimental Workflows
Caption: Necroptosis signaling pathway and the point of inhibition by Necrosulfonamide.
Caption: Pyroptosis signaling pathway and the point of inhibition by Necrosulfonamide.
Caption: A logical workflow for troubleshooting unexpected results with Necrosulfonamide.
References
- 1. en.longevitywiki.org [en.longevitywiki.org]
- 2. Necrosulfonamide | Necroptosis Inhibitor | MLKL Inhibitor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Necrosulfonamide ameliorates intestinal inflammation via inhibiting GSDMD-medicated pyroptosis and MLKL-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Necrosulfonamide reverses pyroptosis-induced inhibition of proliferation and differentiation of osteoblasts through the NLRP3/caspase-1/GSDMD pathway [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory mechanism of the MLKL inhibitor necrosulfonamide in LPS- or poly(I:C)-induced neuroinflammation and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to Necrosis Inhibitors: Necrostatin-1 vs. The Elusive Necrosis Inhibitor 2
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the intricate signaling pathways of regulated cell death. Necroptosis, a form of programmed necrosis, has emerged as a critical pathway in various pathologies, making its inhibitors invaluable research tools. This guide provides a detailed comparison of the well-characterized necroptosis inhibitor, Necrostatin-1, with the lesser-known Necrosis inhibitor 2, highlighting the available experimental data and the importance of target validation.
Necrostatin-1 (Nec-1) is a widely used and extensively studied inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream kinase in the necroptosis pathway.[1][2][3] In contrast, "this compound," also referred to as "Compound B19" in patent literature, remains a poorly characterized compound with limited publicly available data on its specific molecular target and mechanism of action. This guide will focus on a comprehensive analysis of Necrostatin-1 and its analogues, while contextualizing the current understanding of this compound.
Mechanism of Action and Signaling Pathway
Necroptosis is a lytic, pro-inflammatory form of regulated cell death. The canonical pathway is typically initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1). Upon TNF-α binding, a signaling cascade is initiated that can lead to either cell survival, apoptosis, or necroptosis. When caspase-8 is inhibited or absent, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation and activation of the mixed lineage kinase domain-like pseudokinase (MLKL).[4] Activated MLKL oligomerizes and translocates to the plasma membrane, causing its rupture.
Necrostatin-1 is an allosteric inhibitor of RIPK1.[1] It binds to a hydrophobic pocket in the kinase domain, locking RIPK1 in an inactive conformation and thereby preventing the formation of the necrosome and subsequent downstream events.[1]
The precise target and mechanism of action for this compound (Compound B19) are not well-defined in the scientific literature. While a patent lists it as a "cell necrosis inhibitor," one study has associated a "Compound B19" with the inhibition of Thioredoxin Reductase 1 (TrxR1) and the induction of reactive oxygen species (ROS), a mechanism distinct from the direct inhibition of the core necroptosis machinery.[5] Without further experimental validation, a direct comparison of its necroptosis-inhibiting activity to Necrostatin-1 is not feasible.
Quantitative Comparison of Necrostatin-1 and its Analogues
Due to the lack of quantitative data for this compound, this section focuses on the well-characterized Necrostatin-1 family of compounds.
| Compound | Target | EC50 (Necroptosis Inhibition) | IC50 (RIPK1 Kinase Assay) | Off-Target Effects |
| Necrostatin-1 (Nec-1) | RIPK1 | 490 nM (in Jurkat cells)[3][6] | 182 nM[3] | Indoleamine 2,3-dioxygenase (IDO)[7][8][9] |
| Necrostatin-1s (Nec-1s) | RIPK1 | 50 nM[10] | - | Lacks IDO-targeting effect[7][8][9] |
| Necrostatin-1i (Nec-1i) | Inactive Analogue | > 10 µM[10] | ~100x less active than Nec-1[8] | Inhibits IDO[7][8][9] |
EC50 and IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used to characterize necroptosis inhibitors.
Cell Viability Assay (LDH Release Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necroptosis.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a necroptosis-inducing stimulus (e.g., TNF-α + a pan-caspase inhibitor like z-VAD-fmk) in the presence or absence of the test inhibitor (e.g., Necrostatin-1) at various concentrations. Include wells for vehicle control, maximum LDH release (lysed cells), and medium background.
-
Incubation: Incubate the plate for a predetermined time (e.g., 16-24 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully transfer a portion of the supernatant to a new 96-well plate.
-
LDH Assay: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the percentage of LDH release relative to the maximum LDH release control after subtracting background values.
RIPK1 Kinase Assay
This in vitro assay measures the ability of a compound to inhibit the kinase activity of RIPK1, typically by quantifying the phosphorylation of a substrate.
Protocol:
-
Reaction Setup: In a microplate, combine recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and the test inhibitor at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP production, or by using a phosphospecific antibody in an ELISA format.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.
Co-Immunoprecipitation of RIPK1 and RIPK3
This technique is used to assess the formation of the necrosome by determining the interaction between RIPK1 and RIPK3.
Protocol:
-
Cell Treatment and Lysis: Treat cells with a necroptosis-inducing stimulus in the presence or absence of the inhibitor. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for one of the target proteins (e.g., anti-RIPK1).
-
Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the other protein of interest (e.g., anti-RIPK3) to detect the interaction.
Alternatives to Necrostatin-1
Given the off-target effects of Necrostatin-1, researchers have sought more specific inhibitors. Necrostatin-1s is a more stable and specific analogue that does not inhibit IDO and is therefore a preferred tool for studying RIPK1-mediated necroptosis.[7][8][9] Additionally, inhibitors targeting other components of the necroptosis pathway, such as RIPK3 inhibitors (e.g., GSK'872) and MLKL inhibitors (e.g., necrosulfonamide), are available and can be used to dissect the signaling cascade at different points.[4][11]
Conclusion
Necrostatin-1 has been a foundational tool in the study of necroptosis, enabling significant advances in our understanding of this cell death pathway. However, its off-target effects, particularly the inhibition of IDO, necessitate careful experimental design and the use of appropriate controls, such as its more specific analogue, Necrostatin-1s.
The case of "this compound" or "Compound B19" underscores a critical principle in the use of chemical probes: the necessity for thorough characterization and target validation. Without publicly available, peer-reviewed data detailing its mechanism of action and specificity, its utility as a reliable research tool for studying necroptosis remains unsubstantiated. Researchers are advised to rely on well-validated inhibitors like Necrostatin-1s and other specific inhibitors of the necroptosis pathway to ensure the rigor and reproducibility of their findings. As the field of regulated cell death continues to evolve, the development and rigorous characterization of new and highly specific inhibitors will be essential for translating our understanding of these pathways into therapeutic interventions.
References
- 1. invivogen.com [invivogen.com]
- 2. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Necroptosis in development and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcuminoid B63 induces ROS-mediated paraptosis-like cell death by targeting TrxR1 in gastric cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcherry-sarna.com [mcherry-sarna.com]
- 7. benchchem.com [benchchem.com]
- 8. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
- 9. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
A Comparative Guide to Necroptosis Inhibitors: Benchmarking Against Established MLKL-Targeting Compounds
For Researchers, Scientists, and Drug Development Professionals
In the expanding field of regulated cell death, the study of necroptosis offers significant therapeutic potential for a range of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. This guide provides a comparative overview of key inhibitors of necroptosis, with a focus on compounds targeting the Mixed Lineage Kinase Domain-Like (MLKL) protein, the ultimate executioner of this cell death pathway. While direct comparative data for the recently identified "Necrosis inhibitor 2" (also known as Compound B19) is not yet publicly available, this document serves as a framework for its future evaluation by benchmarking it against well-characterized MLKL inhibitors.
The Necroptosis Signaling Pathway: A Brief Overview
Necroptosis is a form of programmed necrosis that is initiated by various stimuli, most notably through the activation of death receptors like the tumor necrosis factor receptor 1 (TNFR1). Unlike apoptosis, this pathway is independent of caspases. The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). Upon activation, RIPK1 and RIPK3 form a functional amyloid-like complex known as the necrosome. Within this complex, RIPK3 phosphorylates MLKL. This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane. At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can further propagate inflammation.
Figure 1. Necroptosis signaling pathway and points of inhibition.
Comparative Analysis of MLKL Inhibitors
A direct comparison of this compound with established MLKL inhibitors is contingent on the experimental determination of its molecular target. In the interim, we present a comparative analysis of two well-characterized MLKL inhibitors, Necrosulfonamide and GW806742X, to provide a baseline for future studies.
| Feature | Necrosulfonamide (NSA) | GW806742X | This compound (Compound B19) |
| Target | Human MLKL[1] | MLKL (pseudokinase domain)[1], VEGFR2[1] | Cell Necrosis Inhibitor (Specific target not publicly disclosed) |
| Mechanism of Action | Covalently modifies Cysteine 86 (Cys86) in the N-terminal domain of human MLKL, preventing its oligomerization and translocation to the plasma membrane.[1][2] | ATP-competitive inhibitor that binds to the nucleotide-binding site of the MLKL pseudokinase domain, retarding membrane translocation.[3] | To be determined. |
| Potency (IC50/EC50) | IC50 = 124 nM (in human HT-29 cells)[4] | Kd = 9.3 µM (for MLKL pseudokinase domain binding)[1]; IC50 < 50 nM (in mouse dermal fibroblasts)[5][6] | Not publicly available. |
| Species Specificity | Human-specific due to the presence of Cys86, which is absent in murine MLKL.[1] | Active against both human and murine MLKL. | To be determined. |
| Key Characteristics | Potent and specific for human MLKL. Widely used as a tool compound for studying necroptosis in human cell lines. | Dual inhibitor of MLKL and VEGFR2. Provides a tool for studying necroptosis in both human and murine models. | Marketed as a general necrosis inhibitor. Further studies are needed to elucidate its specific mechanism and target. |
Experimental Protocols
To facilitate the evaluation of novel necroptosis inhibitors, we provide detailed protocols for key in vitro assays.
Experimental Workflow for a Necroptosis Inhibition Assay
Figure 2. A generalized workflow for evaluating the efficacy of necroptosis inhibitors in a cell-based assay.
Detailed Protocol: TNF-α-Induced Necroptosis in HT-29 Cells
This protocol describes a standard method for inducing necroptosis in the human colon adenocarcinoma cell line HT-29 and assessing the inhibitory potential of test compounds.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
McCoy's 5A Medium Modified (or recommended medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human TNF-α
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test compounds (this compound, Necrosulfonamide, GW806742X) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the cells and add 50 µL of the medium containing the test compounds or vehicle control (DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a 2X necroptosis induction cocktail in complete culture medium containing TNF-α (final concentration 20-100 ng/mL), Smac mimetic (final concentration 100-500 nM), and z-VAD-fmk (final concentration 20 µM). Add 50 µL of the 2X induction cocktail to each well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Cell Viability Assessment: Equilibrate the plate and the cell viability reagent to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions. Mix the contents and incubate as recommended. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control (100% viability) and the necroptosis-induced control (0% viability). Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the EC50 value for each compound.
Western Blot for Phosphorylated MLKL (p-MLKL)
Procedure:
-
Cell Lysis: Following treatment as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL Ser358) overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the p-MLKL band is indicative of the extent of necroptosis.
Conclusion
The study of necroptosis and its inhibitors is a rapidly evolving field with significant therapeutic promise. While the precise mechanism of action of this compound remains to be elucidated, the comparative data and experimental protocols provided herein offer a robust framework for its characterization. By benchmarking new compounds against established MLKL inhibitors like Necrosulfonamide and GW806742X, researchers can systematically evaluate their potency, specificity, and potential for further development. Future studies aimed at identifying the molecular target of this compound will be critical in positioning this compound within the landscape of necroptosis modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Necrosis Inhibitor 2 (Necrostatin-1s) Activity
This guide provides an objective comparison of Necrosis Inhibitor 2, also known as Necrostatin-1s (Nec-1s), with other common necroptosis inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological and experimental processes to aid researchers, scientists, and drug development professionals in their work.
Introduction to Necroptosis and its Inhibition
Necroptosis is a form of regulated cell death that is implicated in a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[1][2] This pathway is typically activated when apoptosis is inhibited and is mediated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3] The activation of RIPK1 is a critical initiating step in this process.[4]
This compound, more commonly known in the scientific literature as Necrostatin-1s (Nec-1s) or 7-Cl-O-Nec-1, is a potent and specific inhibitor of RIPK1 kinase activity.[5][6][7] It is a stable analog of Necrostatin-1 (Nec-1) with improved metabolic stability and specificity, lacking the off-target inhibitory effects on indoleamine 2,3-dioxygenase (IDO) that are associated with the parent compound.[5][8]
Comparative Efficacy of Necroptosis Inhibitors
The following table summarizes the quantitative data for Nec-1s and other widely used necroptosis inhibitors, providing a basis for experimental design and compound selection.
| Inhibitor | Target | IC50/EC50 | Cell Line / System | Comments |
| This compound (Nec-1s) | RIPK1 | IC50: 210 nM[8] | In vitro RIPK1 kinase assay | More potent and stable than Nec-1.[8] |
| EC50: 50 nM[1][3] | FADD-deficient Jurkat T cells (TNF-α induced) | |||
| Necrostatin-1 (Nec-1) | RIPK1 | IC50: 494 nM[8] | In vitro RIPK1 kinase assay | Parent compound with known off-target effects on IDO.[8][9] |
| GSK'872 | RIPK3 | Not specified | Not specified | A specific inhibitor of RIPK3, acting downstream of RIPK1.[10] |
| Necrosulfonamide (NSA) | MLKL | Not specified | Not specified | Inhibits the terminal effector of necroptosis; primate specific.[11] |
Key Experimental Protocols for Validation
In Vitro Necroptosis Inhibition Assay (Cell Viability)
This protocol describes the induction of necroptosis in a cellular model and its inhibition by Nec-1s, quantified by measuring cell viability.
Materials:
-
Human Jurkat T cells (FADD-deficient) or HT-29 cells
-
RPMI-1640 or DMEM medium with 10% FBS
-
Human TNF-α
-
z-VAD-fmk (pan-caspase inhibitor)
-
SMAC mimetic (e.g., SM-164)
-
Necrostatin-1s (Nec-1s)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of Nec-1s (e.g., 0.01 to 100 µM) for 1 hour.
-
Necroptosis Induction: Add a cocktail of z-VAD-fmk (20 µM), SM-164 (100 nM), and human TNF-α (20 ng/mL) to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and calculate the EC50 value for Nec-1s.
Western Blot for Phosphorylated RIPK1
This protocol validates the mechanism of action of Nec-1s by detecting the inhibition of RIPK1 autophosphorylation, a key marker of its activation.
Materials:
-
HT-29 cells
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-RIPK1 (Ser166)[12], anti-RIPK1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture HT-29 cells and treat with the necroptosis-inducing cocktail (TNF-α, SM-164, z-VAD-fmk) in the presence or absence of Nec-1s for a specified time (e.g., 7 hours).[8]
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 25 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Re-probe the membrane for total RIPK1 and a loading control (e.g., GAPDH) to confirm equal protein loading and specific inhibition of phosphorylation.
Visualizing Pathways and Workflows
Necroptosis Signaling Pathway
The following diagram illustrates the core necroptosis signaling pathway and the points of inhibition for various compounds.
Caption: Necroptosis signaling pathway and points of inhibition.
Experimental Workflow for Necroptosis Inhibition Assay
This diagram outlines the general workflow for assessing the activity of a necroptosis inhibitor in a cell-based assay.
Caption: Experimental workflow for a necroptosis inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. invivogen.com [invivogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 9. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necroptosis, in vivo detection in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
A Comparative Guide to Confirming Necrosulfonamide Specificity
For Researchers, Scientists, and Drug Development Professionals
Necrosulfonamide (B1662192) (NSA) has emerged as a critical tool in the study of regulated necrosis, primarily for its ability to inhibit the executioner protein Mixed Lineage Kinase Domain-like (MLKL). However, ensuring its specificity is paramount for the accurate interpretation of experimental results. This guide provides a comparative overview of key experiments designed to confirm the on-target and off-target effects of NSA, with a particular focus on its comparison with another widely used necroptosis inhibitor, Necrostatin-1 (Nec-1).
On-Target vs. Off-Target Potency of Necrosulfonamide
Necrosulfonamide is a covalent inhibitor that specifically targets a cysteine residue (Cys86) in human MLKL, thereby preventing its oligomerization and subsequent execution of necroptosis.[1] While potent against its intended target, studies have revealed that NSA also exhibits inhibitory activity against Gasdermin D (GSDMD), a key protein in the pyroptosis pathway.[2][3][4] This off-target activity is a critical consideration in studies where both necroptosis and pyroptosis may be active.
| Target | Inhibitor | IC50 / EC50 | Cell Line | Notes |
| MLKL (on-target) | Necrosulfonamide | 124 nM[1] | HT-29 | Potent inhibition of necroptosis. |
| Necrosulfonamide | < 0.2 µM[2][5] | General | ||
| GSDMD (off-target) | Necrosulfonamide | Not explicitly quantified in reviewed literature | - | Known to inhibit GSDMD-mediated pyroptosis.[2][3][4] |
| RIPK1 (on-target) | Necrostatin-1 | 182 nM (EC50)[6] | in vitro kinase assay | Allosteric inhibitor of RIPK1 kinase activity.[6] |
| Necrostatin-1 | 490 nM (EC50)[4] | Jurkat | Inhibition of TNF-α-induced necroptosis. | |
| IDO (off-target) | Necrostatin-1 | Active inhibitor | - | Nec-1 is identical to methyl-thiohydantoin-tryptophan, a known IDO inhibitor. |
| Other Kinases (off-target) | Necrostatin-1 | - | KINOMEscan | Shows some off-target activity against kinases like PAK1 and PKAC-alpha.[7] |
Comparative Specificity: Necrosulfonamide vs. Necrostatin-1
Experimental Workflows for Specificity Testing
To rigorously assess the specificity of Necrosulfonamide, a multi-faceted approach employing several orthogonal methods is recommended. Below are workflows for key experimental strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. en.longevitywiki.org [en.longevitywiki.org]
- 3. Chemical Modulation of Gasdermin D Activity: Therapeutic Implications and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyroptosis and necroptosis inhibitor necrosulfonamide ameliorates lipopolysaccharide-induced inflammatory hyperalgesia in mice [pharmacia.pensoft.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Necrostatin-1 vs. Necrosulfonamide: A Comparative Guide to RIPK1/RIPK3 Pathway Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of necroptosis inhibitors is critical for advancing studies in inflammation, neurodegeneration, and cancer. This guide provides a detailed, data-driven comparison of two widely used inhibitors, Necrostatin-1 and Necrosulfonamide, which target distinct nodes in the RIPK1/RIPK3-mediated necroptosis pathway.
Necroptosis, a form of regulated necrosis, is a lytic, pro-inflammatory mode of cell death executed via the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) signaling cascade. The specific inhibition of this pathway is a key strategy in dissecting its physiological and pathological roles. Necrostatin-1 and Necrosulfonamide are two of the most common chemical tools employed for this purpose, each with a unique mechanism of action and experimental considerations.
Mechanism of Action: Targeting Different Steps in the Necroptosis Cascade
Necrostatin-1 and Necrosulfonamide inhibit necroptosis by targeting different key players in the signaling pathway. Necrostatin-1 is an allosteric inhibitor of RIPK1, preventing its autophosphorylation, a critical step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome complex.[1][2] In contrast, Necrosulfonamide acts further downstream, directly targeting the pseudokinase MLKL, the ultimate executioner of necroptosis.[3][4] It covalently modifies a cysteine residue (Cys86 in human MLKL), which prevents MLKL from oligomerizing and translocating to the plasma membrane to form pores.[3][5]
dot
Caption: RIPK1/RIPK3/MLKL signaling pathway and points of inhibition.
Quantitative Comparison of Inhibitor Performance
The efficacy of Necrostatin-1 and Necrosulfonamide can be quantitatively compared based on their half-maximal inhibitory concentrations (IC50) and other relevant parameters. It is important to note that these values can vary depending on the cell line, the stimulus used to induce necroptosis, and the specific experimental conditions.
| Parameter | Necrostatin-1 | Necrosulfonamide | Reference |
| Target | RIPK1 | MLKL (human) | [1][4] |
| Mechanism | Allosteric inhibitor of RIPK1 kinase activity | Covalent inhibitor of MLKL | [1][5] |
| IC50 (RIPK1 kinase assay) | 182 nM | N/A | [6] |
| EC50 (Necroptosis in U937 cells) | 494 nM | N/A | [6] |
| IC50 (Necroptosis in HT-29 cells) | 2 µM | 124 nM | [7] |
| Species Specificity | Active in human and mouse | Human-specific | [3] |
| Known Off-Targets | Indoleamine 2,3-dioxygenase (IDO) | Gasdermin D (GSDMD) | [4][8][9] |
Specificity and Off-Target Considerations
A critical aspect in the selection of a chemical inhibitor is its specificity. Necrostatin-1 has a well-documented off-target effect on indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immunomodulation.[4] This can complicate the interpretation of results in studies where IDO plays a role. To address this, a more specific analog, Necrostatin-1s (Nec-1s), which does not inhibit IDO, has been developed.[10]
Necrosulfonamide is generally considered more specific to the necroptosis pathway, directly targeting the executioner protein MLKL. However, it exhibits species specificity, being potent against human MLKL but ineffective against its murine counterpart due to a single amino acid difference (Cys86 in human vs. Trp86 in mouse).[3] More recent studies have also identified Gasdermin D (GSDMD), a key protein in pyroptosis, as a direct target of Necrosulfonamide.[8][9]
dot
Caption: On-target and off-target effects of inhibitors.
Experimental Protocols
Accurate and reproducible experimental design is paramount when using chemical inhibitors. Below are detailed protocols for key experiments to assess the effects of Necrostatin-1 and Necrosulfonamide on necroptosis.
Cell Viability Assay to Measure Necroptosis Inhibition
This protocol describes a common method to induce necroptosis and assess the inhibitory effect of Necrostatin-1 or Necrosulfonamide using a cell viability dye such as Propidium Iodide (PI).
Materials:
-
Cells of interest (e.g., HT-29 for human, L929 for mouse)
-
Complete cell culture medium
-
Necroptosis-inducing stimuli (e.g., TNF-α, Smac mimetic, z-VAD-FMK)
-
Necrostatin-1 or Necrosulfonamide stock solution (in DMSO)
-
Propidium Iodide (PI) staining solution
-
Hoechst 33342 staining solution (for total cell count)
-
96-well plate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with a serial dilution of Necrostatin-1 or Necrosulfonamide for 1 hour. Include a vehicle control (DMSO).
-
Induction of Necroptosis: Add the necroptosis-inducing stimuli to the wells. For example, for HT-29 cells, a combination of TNF-α (T), Smac mimetic (S), and the pan-caspase inhibitor z-VAD-FMK (Z) is commonly used (TSZ).[3]
-
Incubation: Incubate the plate for a predetermined time (e.g., 8-24 hours), which should be optimized for the specific cell line and stimuli.
-
Staining: Add PI and Hoechst 33342 to the culture medium and incubate for 15-30 minutes at 37°C.
-
Data Acquisition: Capture images using a fluorescence microscope. PI-positive cells (red) represent dead cells, while Hoechst-positive cells (blue) represent the total number of cells.
-
Analysis: Quantify the percentage of dead cells by dividing the number of PI-positive cells by the total number of Hoechst-positive cells. Plot the percentage of cell death against the inhibitor concentration to determine the IC50 value.
Western Blot for Phosphorylated MLKL
This protocol allows for the detection of the phosphorylated, active form of MLKL, a direct downstream target of RIPK3, to confirm the inhibition of the necroptotic pathway.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MLKL (p-MLKL), anti-total-MLKL, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with necroptotic stimuli and inhibitors, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-MLKL) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MLKL signal to total MLKL or the loading control. A decrease in the p-MLKL signal in the presence of the inhibitor indicates successful inhibition of the necroptosis pathway.
dot
Caption: Experimental workflow for assessing necroptosis inhibition.
Conclusion
Both Necrostatin-1 and Necrosulfonamide are invaluable tools for the study of necroptosis. The choice between them depends on the specific experimental goals. Necrostatin-1 is ideal for investigating the role of RIPK1 in both necroptosis and other cellular processes, with the caveat of its off-target effects on IDO, which can be mitigated by using Nec-1s. Necrosulfonamide offers a more direct and specific means of inhibiting the execution of necroptosis by targeting MLKL, but its species specificity limits its use in murine models. A thorough understanding of their distinct mechanisms, potencies, and specificities, as outlined in this guide, is essential for the rigorous design and accurate interpretation of experiments aimed at unraveling the complexities of the RIPK1/RIPK3 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. bioradiations.com [bioradiations.com]
- 8. Necrosulfonamide | Necroptosis | Tocris Bioscience [tocris.com]
- 9. Necrosulfonamide | MLKL inhibitor, GSDMD inhibitor | Probechem Biochemicals [probechem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Control Experiments for Necrosis Inhibitor Studies
For researchers and professionals in drug development, the study of necroptosis, a form of programmed cell death, is a burgeoning field. The ability to modulate this pathway holds therapeutic promise for a range of conditions, from inflammatory diseases to neurodegeneration. This guide provides a comparative framework for evaluating necrosis inhibitors, with a focus on the essential control experiments required for robust and reliable data. While direct experimental data for a compound termed "Necrosis inhibitor 2" is not widely available in published literature, this guide will equip researchers to rigorously assess its performance against well-established alternatives.
At the core of necroptosis lies a signaling cascade orchestrated by a series of protein kinases. Understanding this pathway is critical for interpreting inhibitor data. The process is typically initiated by death receptor activation, such as the tumor necrosis factor receptor (TNFR1), in a cellular environment where caspase-8, a key initiator of apoptosis, is inhibited. This leads to the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). These two kinases then form a complex known as the necrosome. Within this complex, RIPK3 phosphorylates Mixed Lineage Kinase domain-Like protein (MLKL). This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.
Comparative Analysis of Necroptosis Inhibitors
To effectively evaluate a novel compound like "this compound," it is essential to compare its activity with that of well-characterized inhibitors targeting different nodes of the necroptosis pathway.
| Inhibitor | Target | Mechanism of Action | Reported IC50/EC50 | Key Considerations |
| Necrostatin-1 (Nec-1) | RIPK1 | Allosteric inhibitor of RIPK1 kinase activity | EC50: 494 nM (inhibition of necroptosis)[1], EC50: 182 nM (RIPK1 inhibition)[2] | Also inhibits indoleamine 2,3-dioxygenase (IDO)[3]. |
| Necrostatin-1s (Nec-1s) | RIPK1 | More stable and specific inhibitor of RIPK1 kinase activity | IC50: 210 nM (RIPK1 inhibition)[1] | Lacks the IDO-targeting effect of Nec-1, making it a more specific control[1]. |
| GSK'872 | RIPK3 | Potent and selective inhibitor of RIPK3 kinase activity | IC50: 1.3 nM (kinase activity), 1.8 nM (binding)[4][5][6] | Highly selective for RIPK3 over other kinases, including RIPK1. Can induce apoptosis at higher concentrations. |
| Necrosulfonamide (NSA) | MLKL | Covalently modifies Cys86 of human MLKL, preventing its oligomerization | IC50: 124 nM (in HT-29 cells)[7] | Species-specific for human MLKL.[7] |
Signaling Pathway and Inhibitor Targets
The following diagram illustrates the core necroptosis signaling pathway and the points of intervention for the inhibitors listed above.
Experimental Protocols
To assess the efficacy of a novel necrosis inhibitor, a standardized in vitro necroptosis induction assay is essential.
Objective: To measure the dose-dependent inhibition of necroptosis by a test compound.
Materials:
-
Cell line susceptible to necroptosis (e.g., human HT-29 or murine L929 cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tumor Necrosis Factor-alpha (TNFα)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)[8]
-
SMAC mimetic (optional, to enhance necroptosis induction)
-
Test compound (e.g., "this compound")
-
Positive control inhibitors (e.g., Necrostatin-1s, GSK'872)
-
Vehicle control (e.g., DMSO)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, LDH cytotoxicity assay kit, or propidium (B1200493) iodide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of the test compound, positive controls, and vehicle control in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare the necroptosis induction cocktail. For HT-29 cells, a common cocktail consists of TNFα (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM).[9] For some cell lines like L929, z-VAD-FMK alone may be sufficient to induce necroptosis due to autocrine TNFα production.[8] Add the induction cocktail to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time, typically 18-24 hours, at 37°C and 5% CO2.[9]
-
Viability Assessment: Measure cell viability using a chosen method. For example, an LDH release assay measures the integrity of the plasma membrane, which is directly compromised during necroptosis.[9]
Experimental Workflow and Controls
A well-designed experiment includes multiple controls to ensure the validity of the results.
Essential Control Experiments:
-
Vehicle Control: This group receives the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitors. This control is crucial for ensuring that the vehicle itself does not affect cell viability.
-
Negative Control (Untreated): This group of cells is not treated with the necroptosis-inducing stimulus. It establishes the baseline level of cell viability.
-
Positive Control (Induction Only): This group receives the necroptosis-inducing stimulus but no inhibitor. This demonstrates the maximum level of cell death induced by the stimulus.
-
Positive Control (Known Inhibitor): This group is treated with a well-characterized necroptosis inhibitor (e.g., Necrostatin-1s for RIPK1-dependent necroptosis) before the addition of the stimulus. This confirms that the cell death observed is indeed necroptosis and provides a benchmark for the efficacy of the test compound.
-
Specificity Controls: To determine the specific target of a new inhibitor, further experiments are necessary. For instance, if "this compound" is hypothesized to target RIPK1, its efficacy should be compared in wild-type cells versus cells where RIPK1 is knocked out or mutated. Similarly, comparing its effect to that of a RIPK3 inhibitor (GSK'872) or an MLKL inhibitor (Necrosulfonamide) can help to pinpoint its position in the signaling pathway.
By employing these rigorous controls and comparative analyses, researchers can confidently characterize the potency, specificity, and mechanism of action of novel necrosis inhibitors, paving the way for their potential therapeutic development.
References
- 1. Necrostatin-1s | Cell Signaling Technology [cellsignal.jp]
- 2. rndsystems.com [rndsystems.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Necrosulfonamide ≥95% (HPLC), solid, MLKL inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unraveling Necroptosis Inhibition: A Comparative Guide to Necrosulfonamide and Alternative Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of regulated cell death, this guide provides an objective comparison of Necrosulfonamide (NSA) and other key inhibitors of necroptosis. Supported by experimental data, this document delves into their mechanisms of action, potency, and provides detailed protocols for their evaluation.
Necroptosis, a form of programmed necrosis, plays a pivotal role in a multitude of physiological and pathological processes, including inflammation, immunity, and various diseases. The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-like protein (MLKL). This has led to the development of specific inhibitors targeting these key players, with Necrosulfonamide being a prominent tool for studying the terminal stages of this cell death pathway.
The Necroptosis Signaling Pathway and Points of Inhibition
The induction of necroptosis, often initiated by stimuli like Tumor Necrosis Factor-alpha (TNFα) in a caspase-compromised environment, triggers a signaling cascade that culminates in cell lysis. Necrosulfonamide and its alternatives intervene at different stages of this pathway.
Necroptosis signaling cascade and inhibitor targets.
Quantitative Comparison of Necroptosis Inhibitors
The efficacy of necroptosis inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in cell-based assays. The following tables summarize available quantitative data for Necrosulfonamide and its key alternatives. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as cell lines and induction methods.
Table 1: MLKL Inhibitors
| Compound | Target(s) | Mechanism of Action | Cell-Based Potency (IC50/EC50) | Species Specificity | Reference |
| Necrosulfonamide (NSA) | MLKL, Gasdermin D | Covalent modification of Cys86 in human MLKL, inhibiting oligomerization. | < 0.2 µM | Human | [1] |
| Saracatinib | MLKL, Src family kinases | Binds to the ATP-binding pocket of MLKL, interfering with phosphorylation and oligomerization. | Not extensively reported for necroptosis. | Human and Murine | [2][3] |
Table 2: RIPK1 Inhibitors
| Compound | Target(s) | Mechanism of Action | Cell-Based Potency (IC50/EC50) | Key Characteristics | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 | Allosteric inhibitor of RIPK1 kinase activity. | ~0.2-0.5 µM | Potential off-target effects on IDO. | [4] |
| Necrostatin-1s (Nec-1s) | RIPK1 | More selective analog of Nec-1. | ~0.2 µM | Lacks IDO inhibitory activity. | [4] |
| GSK'963 | RIPK1 | Potent and selective RIPK1 inhibitor. | 1-3 nM (murine cells) | High kinase selectivity. | [5] |
| RIPA-56 | RIPK1 | Potent and selective RIPK1 inhibitor. | Not specified in provided abstracts. | Good metabolic stability. | [4] |
Table 3: RIPK3 Inhibitors
| Compound | Target(s) | Mechanism of Action | Biochemical Potency (IC50) | Cell-Based Potency | Key Characteristics | Reference |
| GSK'872 | RIPK3 | Potent and selective inhibitor of RIPK3 kinase activity. | 1.3 nM | Blocks TNF-induced necroptosis in a concentration-dependent manner. | Can induce apoptosis at higher concentrations. | [5][6][7] |
| GSK'843 | RIPK3 | Selective inhibitor of RIPK3 kinase activity. | 6.5 nM | Effective in both human and murine cells. | Also inhibits RIPK2. | [5][7] |
| Zharp-99 | RIPK3 | Directly blocks the kinase activity of RIPK3. | More potent than GSK'872. | Efficiently blocks necroptosis in human and murine cells. | Favorable in vivo pharmacokinetic parameters. | [8] |
Experimental Protocols
To facilitate the cross-validation of Necrosulfonamide's effects, detailed methodologies for key experiments are provided below. A general workflow for assessing necroptosis inhibition is also visualized.
General experimental workflow for necroptosis inhibition.
In Vitro Necroptosis Inhibition Assay (Cell Viability)
This protocol assesses the ability of an inhibitor to protect cells from induced necroptosis.
-
Materials:
-
Cell line susceptible to necroptosis (e.g., human HT-29 or murine L929 cells)
-
Complete cell culture medium
-
Necroptosis-inducing agents (e.g., TNFα, SMAC mimetic, pan-caspase inhibitor z-VAD-fmk)
-
Necrosulfonamide and/or alternative inhibitors
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or LDH release assay kit)
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of the inhibitor (e.g., Necrosulfonamide) or vehicle control (DMSO) for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing cocktail to the wells.
-
Incubation: Incubate the plate for a duration optimized for the specific cell line and stimulus (typically 6-24 hours).
-
Cell Viability Measurement: Measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 or EC50 value of the inhibitor.
-
Western Blot Analysis of Necroptosis Markers
This protocol is used to detect the phosphorylation status of key necroptosis proteins (RIPK1, RIPK3, and MLKL).
-
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of RIPK1, RIPK3, and MLKL
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
MLKL Oligomerization Assay
This assay detects the formation of MLKL oligomers, a key step in the execution of necroptosis.
-
Materials:
-
Cell lysates prepared in non-reducing sample buffer
-
SDS-PAGE gels and running buffer
-
Western blot materials as described above
-
Primary antibody against MLKL
-
-
Procedure:
-
Sample Preparation: Lyse cells and prepare protein samples in a non-reducing Laemmli buffer (without β-mercaptoethanol or DTT).
-
Western Blotting: Perform western blotting as described above.
-
Detection: Probe the membrane with an anti-MLKL antibody to detect monomeric and oligomeric forms of MLKL. Oligomers will appear as higher molecular weight bands.
-
Conclusion
The choice of a necroptosis inhibitor depends on the specific research question and experimental model. Necrosulfonamide is a potent and specific inhibitor of human MLKL, making it an excellent tool for studying the final execution step of necroptosis in human cell systems. However, its species specificity is a critical consideration. For studies in murine models or for interrogating upstream signaling events, inhibitors targeting RIPK1 (e.g., Necrostatin-1s, GSK'963) or RIPK3 (e.g., GSK'872, Zharp-99) provide valuable alternatives. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their necroptosis assays and to facilitate the cross-validation of experimental findings.
References
- 1. en.longevitywiki.org [en.longevitywiki.org]
- 2. Saracatinib inhibits necroptosis and ameliorates psoriatic inflammation by targeting MLKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Necrosis Inhibitor 2: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Necrosis Inhibitor 2
This document provides comprehensive procedural guidance for the safe and compliant disposal of this compound, also known as Necrostatin-2. The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby minimizing environmental impact and maintaining a safe laboratory environment.
This compound is classified as an acute oral toxicant, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, it is imperative to handle and dispose of this compound as hazardous chemical waste in accordance with all applicable federal, state, and local regulations[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2].
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation[1][2]. |
| Eye Protection | Safety glasses or goggles | To protect against serious eye irritation[1][2]. |
| Lab Coat | Standard laboratory coat | To protect from accidental spills and contamination[2]. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling the powder form outside of a fume hood. | To avoid inhalation and respiratory tract irritation[1][3]. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[3].
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound and associated contaminated materials.
1. Segregation and Containment:
-
Solid Waste: Place unused or expired this compound, as well as contaminated solids such as weighing paper, gloves, and pipette tips, into a designated, robust, and sealable hazardous waste container[4].
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be kept tightly closed when not in use[1][4].
-
Sharps: Any contaminated sharps, such as needles or blades, should be collected in a designated, puncture-proof sharps container for hazardous waste[5][6].
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After triple rinsing, the container can be disposed of as regular trash after defacing the label[7].
2. Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste"[3][4].
-
The label must include the full chemical name, "this compound" or "Necrostatin-2," and its CAS number (852391-15-2)[1][3].
-
Indicate the approximate concentration and quantity of the waste[2].
-
Note the date when the waste was first added to the container (accumulation start date)[2][5].
3. Storage:
-
Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[4][8].
-
Ensure that incompatible waste types are segregated to prevent adverse chemical reactions[4][5].
-
The storage area should be away from general laboratory traffic[3].
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[3][8].
-
Do not attempt to treat or neutralize the chemical waste unless it is a specifically approved and documented laboratory procedure[5].
Spill and Decontamination Procedures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation[1]. Prevent further leakage or spillage and keep the product away from drains or water courses[1].
-
For liquid spills: Absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol or another suitable solvent[1][4].
-
Disposal of Cleanup Materials: All contaminated cleanup materials must be collected and disposed of as hazardous waste[1][5].
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Necrosis Inhibitor 2
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with Necrosis inhibitor 2, also known as Nec-1s or 7-Cl-O-Nec-1. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.
This compound is a potent and selective inhibitor of necroptosis, a form of programmed cell death. While it is a valuable tool in studying inflammatory diseases, tumors, and neurodegenerative conditions, proper handling and disposal are essential to mitigate any potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE, categorized by the area of protection.
| Body Area | Required PPE | Specifications and Best Practices |
| Eyes & Face | Safety Goggles, Face Shield | Always wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations where splashing is a possibility, such as when preparing stock solutions or handling larger quantities. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are the standard recommendation. For extended procedures or when handling concentrated solutions, consider double-gloving. Always inspect gloves for any signs of degradation or perforation before use and change them frequently. |
| Body | Laboratory Coat | A buttoned, full-length laboratory coat is mandatory to protect skin and personal clothing from potential spills. |
| Respiratory | Use in a Ventilated Area | Work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing the powdered form, a chemical fume hood is required. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes the risk of exposure and contamination. Follow this procedural guidance for all experimental work.
-
Preparation is Key: Before handling the compound, ensure that the designated workspace is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible.
-
Personal Protection First: Don the required PPE as outlined in the table above before opening the container.
-
Careful Handling: When weighing the solid form, do so in a chemical fume hood to prevent inhalation of any dust particles. For preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Avoid Contamination: Use dedicated spatulas and glassware for handling this compound. Do not return any unused compound to the original container.
-
Immediate Cleanup: In case of a small spill, carefully wipe it up with an absorbent material, wearing your full PPE. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Post-Handling: After completing your work, decontaminate the work surface thoroughly. Remove and dispose of your gloves properly. Wash your hands with soap and water, even after wearing gloves.
Emergency First Aid Measures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with your institution's and local regulations. Do not discard down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated hazardous waste container. Do not launder contaminated lab coats with personal clothing. |
| Solutions | Collect in a labeled, sealed waste container for chemical waste disposal. |
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for preparing and using this compound in a cell-based assay, emphasizing the integration of safety procedures at each step.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
